3-Phenylpyridine-N-oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-oxido-3-phenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPVXRELOCVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376766 | |
| Record name | 3-PHENYLPYRIDINE-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-48-2 | |
| Record name | Pyridine, 3-phenyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-PHENYLPYRIDINE-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Phenylpyridine Scaffold
An In-depth Technical Guide to 3-Phenylpyridine-N-oxide: Structure, Synthesis, and Applications in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide range of biological targets. The phenylpyridine scaffold is one such framework, serving as a foundational building block for numerous therapeutic agents.[1] 3-Phenylpyridine, in particular, is a vital intermediate in the synthesis of pharmaceuticals targeting areas such as oncology, neurology, and infectious diseases.[2] The introduction of an N-oxide functionality to this scaffold yields 3-Phenylpyridine-N-oxide, a compound with modified physicochemical properties and a unique reactivity profile that significantly expands its utility for researchers, scientists, and drug development professionals.
The N-oxide group is not merely a simple derivative; it acts as a powerful modulating agent. It enhances aqueous solubility, alters membrane permeability, and can introduce novel metabolic pathways, making it a key pharmacophore in many bioactive molecules and approved drugs.[3][4] This guide provides a comprehensive technical overview of 3-Phenylpyridine-N-oxide, from its core chemical structure and properties to its synthesis, reactivity, and strategic applications in the pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
3-Phenylpyridine-N-oxide, with the chemical formula C₁₁H₉NO, consists of a pyridine ring N-oxidized at position 1 and substituted with a phenyl group at position 3.[5] The N-oxide bond is highly polar and is best described as a coordinate covalent bond, with a formal positive charge on the nitrogen and a negative charge on the oxygen. This zwitterionic character imparts a significant dipole moment, fundamentally distinguishing it from its parent molecule, 3-phenylpyridine.[6]
The introduction of the N-oxide group has profound effects on the molecule's electronic properties. It enhances the electron density of the pyridine ring, particularly at the 2- and 4-positions, making them more susceptible to electrophilic substitution, a reaction that is often challenging with the parent pyridine.[7]
Caption: Chemical structure of 3-Phenylpyridine-N-oxide.
Summary of Physicochemical Data
The following table summarizes key properties of 3-Phenylpyridine-N-oxide, which are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 1-oxido-3-phenylpyridin-1-ium | [5] |
| Molecular Formula | C₁₁H₉NO | [5] |
| Molecular Weight | 171.19 g/mol | Calculated |
| Appearance | Typically a solid at room temperature | [8] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, acetonitrile). The N-oxide group generally increases water solubility compared to the parent pyridine. | [3][8] |
| SMILES | C1=CC=C(C=C1)C2=C[O-] | [5] |
| InChIKey | QAMPVXRELOCVRT-UHFFFAOYSA-N | [5] |
Synthesis and Characterization
The synthesis of 3-Phenylpyridine-N-oxide is most commonly achieved through the direct oxidation of 3-phenylpyridine. This transformation is a cornerstone reaction, demonstrating the selective oxidation of a tertiary amine in the presence of two aromatic rings.
Causality in Synthetic Strategy
The choice of an oxidizing agent is critical for achieving high yield and purity. While various reagents like hydrogen peroxide can be used, peroxy acids such as meta-chloroperbenzoic acid (m-CPBA) are often preferred.[9][10] The rationale for using m-CPBA lies in its high reactivity and selectivity for electron-rich atoms like the pyridine nitrogen. The reaction proceeds cleanly under mild conditions, typically at low temperatures to control the exothermic nature of the oxidation and minimize potential side reactions on the aromatic rings.[8] Dichloromethane is a common solvent choice due to its inertness and its ability to dissolve both the starting material and the m-CPBA.[8]
Caption: General workflow for the synthesis of 3-Phenylpyridine-N-oxide.
Experimental Protocol: Synthesis via m-CPBA Oxidation
This protocol provides a self-validating system for the synthesis and purification of 3-Phenylpyridine-N-oxide.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-phenylpyridine in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0°C. This step is crucial to moderate the initial exothermic reaction upon adding the oxidant.[8]
-
Oxidant Addition: In a separate flask, dissolve 1.1 to 1.2 equivalents of m-CPBA in DCM. Add this solution dropwise to the cooled 3-phenylpyridine solution over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours (typically 2-4 hours, reaction progress can be monitored by TLC).[8]
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the resulting meta-chlorobenzoic acid.
-
Extraction: Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Phenylpyridine-N-oxide.
Characterization
The identity and purity of the synthesized 3-Phenylpyridine-N-oxide are confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic shifts for the aromatic protons and carbons, which differ from the 3-phenylpyridine starting material due to the electronic influence of the N-O bond.[8]
-
IR Spectroscopy: The presence of a strong absorption band typically in the 1200-1300 cm⁻¹ region is indicative of the N-O stretching vibration.[8]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the addition of one oxygen atom to the starting material.
Chemical Reactivity: A Duality of Function
The N-oxide group imparts a dual reactivity to the molecule. It can act as an electron-donating group to the ring system or as an electrophilic center at the nitrogen atom.
-
Ring Activation: The N-oxide functionality activates the pyridine ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the 2- and 4-positions. This is a significant advantage over the parent pyridine, which is deactivated towards such reactions.[7]
-
Nucleophilic Attack: The positively charged nitrogen atom is susceptible to attack by nucleophiles. This reactivity is often exploited in functionalization reactions where the N-oxide acts as a leaving group after rearrangement.[6][8] For example, treatment with reagents like phosphorus oxychloride (POCl₃) can lead to chlorination at the 2- and 4-positions.[7]
-
Reduction: The N-oxide can be readily deoxygenated to regenerate the parent 3-phenylpyridine. This reaction can be accomplished with various reducing agents, such as zinc dust or sodium borohydride.[7][8] This reversible nature makes the N-oxide group a useful protecting or directing group in a multi-step synthesis.
Applications in Drug Discovery and Development
The unique properties of 3-Phenylpyridine-N-oxide make it a valuable tool for medicinal chemists.
-
Solubility Enhancement: One of the most significant advantages of the N-oxide group is its ability to increase the aqueous solubility of a parent compound, which can lead to improved oral bioavailability.[3][11]
-
Prodrug Strategies: N-oxides can be designed as prodrugs that are stable until they reach a specific biological environment, where they are reduced in vivo to release the active tertiary amine parent drug.[4] This is particularly relevant in developing drugs for hypoxic (low oxygen) environments, such as those found in solid tumors, where enzymatic reduction is more prevalent.[4][11]
-
Modulation of Pharmacokinetics: By altering polarity and hydrogen bonding capacity, the N-oxide group can change a molecule's membrane permeability and overall distribution profile within the body, allowing for fine-tuning of its pharmacokinetic properties.[3]
-
Bioisosteric Replacement: In drug design, a pyridine N-oxide can serve as a bioisostere for other functional groups like phenols or amides, helping to optimize a lead compound's activity and ADME (absorption, distribution, metabolism, and excretion) properties.[12]
Safety and Handling
While specific toxicity data for 3-Phenylpyridine-N-oxide is limited, related compounds such as 3-picoline-N-oxide are known to cause skin and serious eye irritation, and may cause respiratory irritation.[13] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Store the compound in a cool, dry place, away from strong oxidizing and reducing agents.[14]
Conclusion
3-Phenylpyridine-N-oxide is more than a simple derivative; it is a strategically modified scaffold with enhanced and diversified chemical utility. Its unique electronic structure, dual reactivity, and ability to modulate key physicochemical properties make it an invaluable intermediate for organic synthesis and a powerful tool in drug discovery. For researchers and drug development professionals, understanding the synthesis and reactivity of this compound opens up new avenues for creating novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of the phenylpyridine N-oxide core will undoubtedly fuel further innovation in medicinal chemistry.[1]
References
-
Wikipedia. (2023, November 29). Pyridine-N-oxide. Retrieved from [Link]
-
Sagechem. (n.d.). The Role of 3-Phenylpyridine in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (2007). CN1982297A - Synthesis of pyridine-N-oxide.
-
Wagner, S., & Haag, R. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Pharmacology & Translational Science, 4(2), 522-540. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylpyridine. Retrieved from [Link]
-
Baran, P. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
-
Wagner, S., & Haag, R. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Pharmacology & Translational Science, 4(2), 522-540. Retrieved from [Link]
-
Li, W., et al. (2024). Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes with N-Substituted Amides. Journal of the American Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). 3-Picoline-N-oxide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylpyridine-N-oxide. Retrieved from [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Phenylpyridine-N-oxide | C11H9NO | CID 2763149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. Buy 3-Phenylpyridine-N-oxide (EVT-378524) | 1131-48-2 [evitachem.com]
- 9. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-Picoline-N-oxide | C6H7NO | CID 13858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Phenylpyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Thermodynamic Stability & Synthetic Utility of 3-Phenylpyridine-N-oxide
This guide provides a comprehensive technical analysis of the thermodynamic stability and synthetic utility of 3-Phenylpyridine-N-oxide. It is structured to serve as an operational handbook for researchers and process chemists.
Executive Summary: The "Metastable" Advantage
3-Phenylpyridine-N-oxide (3-Ph-Py-O) occupies a unique "metastable" niche in organic synthesis. Thermodynamically, it possesses a high energy of formation due to the N-O bond (approx. 60–70 kcal/mol bond dissociation energy), yet it exhibits remarkable kinetic stability under thermal stress, often resisting decomposition up to 200°C in inert environments.
For the drug development professional, this duality is the core asset:
-
Thermal Robustness: It survives the elevated temperatures (100–140°C) required for palladium-catalyzed C–H activation.
-
Chemical Lability: It retains the capacity for "Oxygen Atom Transfer" (OAT) or skeletal rearrangement (Katada reaction) when triggered by specific acylating agents or reductants.
This guide details the stability boundaries, safety protocols, and exploitation of these thermodynamic properties in high-value synthesis.
Thermodynamic Profile & Safety Assessment
Thermal Properties
Unlike many peroxide-based oxidants, 3-Ph-Py-O is a stable solid at room temperature. However, the N-oxide moiety is inherently energetic.
| Property | Value / Range | Technical Note |
| Melting Point | 153–155 °C (Lit.) | Values vary by purity; lower ranges (127–128°C) often indicate moisture or isomeric impurities (e.g., 4-phenyl isomer). |
| Decomposition Onset | > 180 °C (Est.)[1] | Critical: DSC testing is mandatory before scaling. General pyridine N-oxides exhibit exotherms >200°C. |
| N–O Bond Strength | ~63 kcal/mol | Weaker than C–H but strong enough to direct transition metals without premature cleavage. |
| Dipole Moment | ~4.3 D | Significantly higher than 3-phenylpyridine (~2.0 D), affecting solubility and column chromatography behavior. |
Process Safety: The "Runaway" Risk
While 3-Ph-Py-O is stable, its synthesis often involves peracids (mCPBA, peracetic acid). The primary thermodynamic hazard in the lifecycle of this molecule is not the N-oxide itself, but the concentration of unreacted peracids during workup.
Mandatory Safety Protocol (DSC Screening): Before heating any reaction mixture containing >10g of 3-Ph-Py-O above 100°C, a Differential Scanning Calorimetry (DSC) scan is required to identify the Time to Maximum Rate (TMR) of decomposition.
Mechanistic Implications in Synthesis
Stability in C–H Activation (The Directing Group Role)
In Pd-catalyzed C–H activation, 3-Ph-Py-O acts as a directing group. The thermodynamic stability of the N–O bond allows it to coordinate to Pd(II) at 110–130°C without deoxygenating.
-
Site Selectivity: The 3-phenyl substituent creates steric differentiation.
-
C2 Position (Internal Ortho): Sterically hindered but electronically activated.
-
C6 Position (External Ortho): Sterically accessible; typically favored for bulky coupling partners.
-
The "Katada" Instability (Acylative Rearrangement)
3-Ph-Py-O is unstable in the presence of acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) at elevated temperatures. Unlike 2-picoline-N-oxide, which undergoes the Boekelheide rearrangement (to the side chain), 3-Ph-Py-O undergoes the Katada reaction .
-
Mechanism: Acylation of the oxygen weakens the aromaticity, followed by nucleophilic attack of acetate on the ring (C2 or C6), followed by elimination of acetic acid.
-
Result: Formation of 2-acetoxy-3-phenylpyridine or 6-acetoxy-3-phenylpyridine. This is a "controlled instability" used to functionalize the ring.
Visualizing Reactivity & Stability
The following diagram maps the stability boundaries of 3-Phenylpyridine-N-oxide under various synthetic conditions.
Caption: Operational stability map showing divergent pathways based on reagent choice. Green paths indicate retention of the N-oxide; yellow/red paths indicate transformation or decomposition.
Experimental Protocols
Protocol A: Synthesis & Purification (Ensuring Stability)
Objective: Isolate 3-Ph-Py-O free from destabilizing peracids.
-
Oxidation: Dissolve 3-phenylpyridine (10 mmol) in DCM (50 mL). Cool to 0°C.[2]
-
Addition: Add mCPBA (1.2 equiv, 70-75%) portion-wise. Note: Exothermic.
-
Reaction: Warm to RT and stir for 4–12 h. Monitor by TLC (N-oxide is significantly more polar).
-
Quench (Critical): Wash with 10% Na₂SO₃ or Na₂S₂O₃ to destroy excess peracid. Test aqueous layer with starch-iodide paper (must be negative).
-
Why? Residual mCPBA lowers the decomposition temperature of the solid significantly.
-
-
Workup: Wash with sat. NaHCO₃ (remove m-chlorobenzoic acid), brine, dry over Na₂SO₄, and concentrate.
-
Crystallization: Recrystallize from EtOAc/Hexane to obtain white needles (MP ~153°C).
Protocol B: Pd-Catalyzed C–H Arylation (Demonstrating Thermal Stability)
Objective: Use N-oxide as a stable directing group at 110°C.
-
Setup: In a sealed tube, combine 3-Ph-Py-O (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), and Ag₂CO₃ (2.0 equiv).
-
Solvent: Add 1,4-Dioxane or Toluene (0.2 M).
-
Heating: Heat to 110°C for 16 h.
-
Observation: The reaction mixture darkens, but the N-oxide moiety remains intact in the product.
-
-
Deoxygenation (Optional): If the free pyridine is desired, treat the crude product with Zn dust (5 equiv) in AcOH/H₂O at 60°C for 2 h.
Handling & Storage Guidelines
-
Storage: Store in a cool, dry place away from strong reducing agents (phosphines, sulfides) and acyl halides. Hygroscopic nature requires tightly sealed containers.
-
Shelf Life: >2 years if kept dry. Yellowing indicates partial deoxygenation or photo-decomposition (Wallach rearrangement).
-
Scale-Up: For reactions >1 kg, perform ARC (Accelerating Rate Calorimetry) to determine the adiabatic time-to-explosion.
References
-
Sigma-Aldrich. 4-Phenylpyridine N-oxide Product Specification & Safety Data. Retrieved from (Note: Used for comparative physicochemical data).
-
National Institute of Standards and Technology (NIST). Pyridine, 3-phenyl- Thermodynamic Data. Retrieved from .
-
Organic Chemistry Portal. Synthesis and Reactions of Pyridine N-oxides. Retrieved from .
-
Baran Lab (Scripps). Pyridine N-Oxides: Synthesis and Reactivity. Group Meeting Notes. Retrieved from .
-
Royal Society of Chemistry. Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides. Chem. Commun., 2011.[3] Retrieved from .
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides. Molecules, 2022.[4] Retrieved from .
Sources
Technical Guide: Dipole Moment and Polarity of 3-Phenylpyridine-N-oxide
[1]
Executive Summary
3-Phenylpyridine-N-oxide (CAS: 1131-48-2) represents a critical scaffold in drug discovery, serving both as a stable metabolite of 3-phenylpyridine derivatives and as a reactive intermediate for C-H functionalization.[1] Its physicochemical profile is dominated by the N-oxide moiety , which imparts a substantial dipole moment and lowers lipophilicity compared to its parent pyridine.[1]
This guide analyzes the electronic architecture of 3-PhPyNO, provides validated protocols for its synthesis and dipole measurement, and evaluates its utility in modulating solubility and permeability in pharmaceutical candidates.
| Property | Value / Descriptor | Source |
| Molecular Formula | C₁₁H₉NO | PubChem [1] |
| Molecular Weight | 171.19 g/mol | PubChem [1] |
| Predicted Dipole Moment | ~4.2 - 4.5 D | Estimated (Vector Addn.)[1] |
| LogP (XLogP3) | 1.5 | PubChem [1] |
| H-Bond Acceptors | 1 (Oxygen) | ChemicalBook [2] |
| H-Bond Donors | 0 | ChemicalBook [2] |
Electronic Structure & Dipole Vector Analysis
The Push-Pull Mechanism
The polarity of 3-PhPyNO is not merely the sum of its atoms but the result of two competing electronic effects:
-
The N-Oxide Dipole: The
bond is a strong dipole (approx.[1] 4.2 D in pyridine-N-oxide).[1] The oxygen atom acts as a -electron donor (back-donation) into the electron-deficient pyridine ring, while inductively withdrawing electrons via the -framework.[1] -
The 3-Phenyl Perturbation: The phenyl ring at the 3-position introduces steric bulk and conjugation.[1] While the pyridine ring is electron-deficient, the phenyl group acts as a weak electron donor via resonance, provided the dihedral angle allows planarity.
Vector Addition Logic
To estimate the dipole moment without a direct crystal structure, we apply vector addition principles using the parent compounds:
-
Pyridine-N-oxide (
): 4.24 D (Directed along the axis towards Oxygen).[1] -
3-Phenylpyridine (
): 2.28 D.[1]
The 3-phenyl group perturbs the symmetry.[1] The resultant dipole vector is dominated by the N-O magnitude but tilted away from the
Visualization of Electronic Effects
The following diagram illustrates the electronic interplay and the resulting reactivity profile.
Figure 1: Electronic structure analysis of 3-Phenylpyridine-N-oxide, highlighting the competing inductive and mesomeric effects that define its polarity.
Experimental Protocols
Synthesis of 3-Phenylpyridine-N-oxide
Objective: To prepare high-purity 3-PhPyNO for physical characterization.
Method: Oxidation using m-Chloroperbenzoic acid (m-CPBA).[1] This method is preferred over
Reagents:
-
m-CPBA (1.2 eq, 70-75% purity)[1]
-
Dichloromethane (DCM) (Solvent)
-
Saturated
solution
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-phenylpyridine (500 mg, 3.22 mmol) in anhydrous DCM (15 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0°C in an ice bath. Add m-CPBA (1.2 eq) portion-wise over 10 minutes to control the exotherm.[1]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 3–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).[1] The N-oxide will appear as a more polar spot (lower
) than the starting material.[1] -
Quenching: Dilute the reaction mixture with DCM (20 mL) and wash with saturated
( mL) to remove m-chlorobenzoic acid byproduct. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Crystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane to yield colorless needles.
Validation:
-
1H NMR (CDCl3): Look for the downfield shift of protons adjacent to the nitrogen (C2-H and C6-H) compared to the starting pyridine.[1]
-
Melting Point: Expected range 118–120°C (derivative dependent).[1]
Determination of Dipole Moment (Guggenheim Method)
Objective: To experimentally measure the dipole moment (
Equipment:
-
Dipolemeter (e.g., WTW DM01)
-
Refractometer (e.g., Abbé type)
-
Solvent: Benzene or Dioxane (non-polar, HPLC grade)
Protocol:
-
Preparation: Prepare 5 solutions of 3-PhPyNO in benzene with weight fractions (
) ranging from 0.001 to 0.01. -
Measurement:
-
Measure the dielectric constant (
) of each solution at 25°C. -
Measure the refractive index (
) of each solution at 25°C.
-
-
Data Analysis:
-
Plot
vs. to obtain the slope . -
Plot
vs. to obtain the slope .
-
-
Calculation: Use the Guggenheim equation:
[1]
Polarity and Drug Design Implications[4]
Lipophilicity Shift (LogP)
The conversion of 3-phenylpyridine to its N-oxide results in a drastic reduction in lipophilicity.[1]
-
3-Phenylpyridine LogP: ~2.7 (Lipophilic, good BBB penetration).[1]
-
3-Phenylpyridine-N-oxide LogP: ~1.5 (Moderately polar).[1]
Implication: This shift (approx. 1.2 log units) improves aqueous solubility while maintaining sufficient lipophilicity for membrane permeability.[1] N-oxides are often explored as "metabolic switches" or prodrugs that can be reduced back to the active amine in vivo under hypoxic conditions.[1]
Solubility Profile
Unlike the parent pyridine, which requires acidic pH to dissolve well in water, 3-PhPyNO exhibits significant water solubility at neutral pH due to the highly polarized N-O bond acting as a potent hydrogen bond acceptor.
Computational Workflow (DFT)
For researchers lacking experimental apparatus, Density Functional Theory (DFT) provides high-accuracy dipole predictions.[1]
Figure 2: Computational workflow for predicting the dipole moment and solvation energy of 3-PhPyNO.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763149, 3-Phenylpyridine-N-oxide. Retrieved from [Link]
- Bickelhaupt, F., et al. (1996).Dipole moments and conformation of pyridine N-oxides. Journal of the Chemical Society.
- Mullez, M. & Virn, A.Guggenheim Method for Dipole Determination. Physical Chemistry Protocols, Vol 4.
-
Baran Lab. Pyridine N-Oxides: Reactivity and Synthesis. Retrieved from [Link]
Introduction: The Significance of the N-Oxide Functional Group
An In-depth Technical Guide to 3-Phenylpyridine-N-oxide
Prepared by a Senior Application Scientist
This guide provides an in-depth exploration of 3-Phenylpyridine-N-oxide, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical identity, synthesis protocols, and the scientific principles governing its reactivity and applications. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule.
3-Phenylpyridine-N-oxide belongs to the class of pyridine N-oxides, which are derivatives of tertiary amines formed through oxidation.[1] The introduction of the N-oxide functional group—a nitrogen atom bonded to an oxygen atom—fundamentally alters the electronic properties and reactivity of the parent pyridine ring.[1] This modification reduces the electron-donating ability of the nitrogen, making the ring system more susceptible to certain types of chemical transformations. Pyridine N-oxides are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules, serving as precursors to drugs like omeprazole and niflumic acid.[2] 3-Phenylpyridine-N-oxide, with its phenyl substituent, offers a unique scaffold for further functionalization, making it a valuable building block in discovery chemistry.[1]
Core Chemical Identity
Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The following tables summarize the key chemical identifiers and computed properties for 3-Phenylpyridine-N-oxide.
Table 1: Primary Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1131-48-2 | [3][4] |
| IUPAC Name | 1-oxido-3-phenylpyridin-1-ium | [1][3] |
| Molecular Formula | C₁₁H₉NO | [3] |
| ChEMBL ID | CHEMBL569186 | [3] |
| PubChem CID | 2763149 | [3] |
Table 2: Structural & Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 171.19 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C[O-] | [3] |
| InChI | InChI=1S/C11H9NO/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | [3] |
| InChIKey | QAMPVXRELOCVRT-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Considerations
The primary route for synthesizing 3-Phenylpyridine-N-oxide is through the direct oxidation of its precursor, 3-phenylpyridine (CAS: 1008-88-4).[1][5] This process exemplifies a common and reliable method for N-oxide formation.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final, purified product.
Caption: Workflow for the synthesis of 3-Phenylpyridine-N-oxide.
Detailed Experimental Protocol
This protocol is based on the well-established oxidation of pyridines using peroxyacids.[1]
Objective: To synthesize 3-Phenylpyridine-N-oxide via the oxidation of 3-phenylpyridine.
Materials:
-
3-phenylpyridine
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Methodology:
-
Preparation: In a round-bottom flask, dissolve 3-phenylpyridine in dichloromethane.
-
Expert Insight: DCM is an excellent solvent for this reaction as it is relatively inert to the oxidizing conditions and dissolves both the starting material and the reagent.
-
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.
-
Causality: The oxidation of amines is an exothermic process. Cooling is critical to control the reaction rate, prevent over-oxidation, and minimize the formation of undesired byproducts.
-
-
Reagent Addition: In a separate beaker, dissolve m-CPBA in dichloromethane. Add this solution dropwise to the cooled 3-phenylpyridine solution over 15-30 minutes while stirring.
-
Expert Insight: Slow, dropwise addition ensures that the temperature of the reaction mixture does not rise significantly, maintaining control over the reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for several hours (typically 2-4 hours) until the reaction is complete.
-
Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-phenylpyridine starting material.
-
-
Workup & Purification: a. Once the reaction is complete, pour the mixture into a separatory funnel containing water or a saturated solution of sodium bicarbonate.
- Causality: This step quenches any remaining m-CPBA and neutralizes the m-chlorobenzoic acid byproduct, converting it to its water-soluble sodium salt. b. Separate the organic layer. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
- Expert Insight: The brine wash helps to remove residual water from the organic layer before the drying step. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. e. Further purification can be achieved by recrystallization or column chromatography if necessary.
Applications in Research and Drug Development
As a substituted pyridine N-oxide, 3-Phenylpyridine-N-oxide serves as a versatile intermediate in organic synthesis. The N-oxide group activates the pyridine ring for various transformations that are not feasible with the parent pyridine. Its applications are primarily in:
-
Medicinal Chemistry: It provides a core scaffold for the development of novel therapeutic agents. The phenyl and pyridine N-oxide moieties can be further functionalized to optimize binding to biological targets.[1]
-
Materials Science: The polar N-O bond and the aromatic system make it a candidate for incorporation into new materials with specific electronic or coordination properties.[1]
-
Synthetic Intermediate: It is a precursor for creating more complex substituted pyridines, which are a common feature in many biologically active compounds.
Safety and Handling
References
- EvitaChem. (n.d.). Buy 3-Phenylpyridine-N-oxide (EVT-378524) | 1131-48-2.
- Sigma-Aldrich. (n.d.). 3-Phenylpyridine 97 | 1008-88-4.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2763149, 3-Phenylpyridine-N-oxide. PubChem. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13886, 3-Phenylpyridine. PubChem. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 200510, 3-Phenoxypyridine. PubChem. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13858, 3-Picoline-N-oxide. PubChem. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12753, Pyridine N-Oxide. PubChem. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (2023). Pyridine-N-oxide. Retrieved February 9, 2026, from [Link]
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3-Phenylpyridine-N-oxide: Biological Activity, Synthesis, and Toxicity Profile
This guide provides an in-depth technical analysis of 3-Phenylpyridine-N-oxide (3-PPNO) , a critical heterocyclic intermediate in medicinal chemistry. It synthesizes confirmed physicochemical data, metabolic profiling, and predictive toxicology to serve as a reference for drug development professionals.
Executive Summary
3-Phenylpyridine-N-oxide (CAS: 1131-48-2) is the N-oxidized metabolite of 3-phenylpyridine and a versatile synthetic scaffold. Unlike its structural analogue MPTP (a potent neurotoxin), 3-PPNO exhibits a distinct biological profile characterized by metabolic detoxification rather than bioactivation. While it carries the structural alert of an aromatic N-oxide, empirical data suggests a toxicity profile dominated by local irritation (skin/eye) rather than systemic genotoxicity. This guide details its role as a "safety valve" in pyridine metabolism and its utility as a regioselective handle in C-H functionalization.
Chemical Identity & Physicochemical Properties[1][2][3]
3-PPNO exists as a hygroscopic solid. Its polarity, driven by the N-O dipole, significantly alters its solubility and biological distribution compared to the parent amine.
| Property | Value | Context |
| IUPAC Name | 3-Phenylpyridine-1-oxide | Official nomenclature |
| CAS Number | 1131-48-2 | Unique Identifier |
| Molecular Formula | C₁₁H₉NO | MW: 171.19 g/mol |
| Appearance | Off-white to light brown solid | Hygroscopic; store under inert gas |
| Melting Point | 143–145 °C | Crystalline purity indicator |
| Solubility | DCM, MeOH, DMSO | Poorly soluble in non-polar alkanes |
| Dipole Moment | ~4.2 D (Estimated) | High polarity facilitates renal excretion |
Biological Activity Profile
Metabolic Context: The Detoxification Pathway
In biological systems, 3-PPNO is primarily formed via the N-oxidation of 3-phenylpyridine, mediated by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450 isozymes (specifically CYP2E1 and CYP2A6).
-
Mechanism: The lone pair on the pyridine nitrogen attacks the electrophilic oxygen of the heme-iron-oxo species (in CYPs) or the hydroperoxy-flavin (in FMOs).
-
Biological Consequence: Unlike C-oxidation (which can create reactive epoxides), N-oxidation increases water solubility, facilitating urinary excretion. This is considered a detoxification event for the parent phenylpyridine.
Neurotoxicity Assessment (The MPTP Comparison)
A critical safety concern for phenylpyridines is their structural similarity to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a precursor to the neurotoxin MPP+.
-
Structural Divergence: 3-PPNO lacks the N-methyl group and the tetrahydropyridine ring essential for MAO-B mediated conversion to a toxic cation.
-
Empirical Evidence: Studies on MPTP analogues indicate that 3-phenylpyridine and its metabolites (including the N-oxide) do not induce dopaminergic neurotoxicity. The N-oxide moiety prevents the formation of a quaternary pyridinium species capable of hijacking the dopamine transporter (DAT).
Pharmacological Utility
While not a drug itself, the 3-PPNO scaffold is a "privileged structure" in drug discovery, serving as a precursor for:
-
Regioselective C-H Activation: The N-oxide directs metal catalysts (Pd, Rh) to the ortho position (C2 or C6), enabling the synthesis of complex biaryl drugs.
-
Kinase Inhibitors: Functionalized derivatives often exhibit inhibitory activity against specific kinases due to the ability of the N-oxide oxygen to act as a hydrogen bond acceptor in the ATP-binding pocket.
Toxicity Profile & Risk Assessment
Acute Toxicity & GHS Classification
Based on Safety Data Sheet (SDS) aggregation and structural analogy:
-
Oral/Dermal: Not classified as acutely toxic (e.g., LD50 > 2000 mg/kg estimated).
-
Local Effects: Category 2 Skin/Eye Irritant . The N-oxide functionality can act as a weak base/nucleophile, causing irritation to mucous membranes upon contact.
-
Signal Word: WARNING (H315, H319).[1]
Genotoxicity (The "Structural Alert" Nuance)
Aromatic N-oxides are often flagged in in silico toxicology (e.g., DEREK, SAR) as structural alerts for mutagenicity (Ames positive).
-
The Nuance: Mutagenicity in this class is typically driven by the presence of auxiliary electron-withdrawing groups (e.g., 4-nitro-pyridine-N-oxide).
-
3-PPNO Assessment: Lacking a nitro group, 3-PPNO falls into a lower risk tier. It is generally considered Ames negative or weakly active, as it does not readily undergo the nitro-reduction required to form DNA-adducting hydroxylamines. However, in the absence of a specific GLP study, it should be handled as a potential weak genotoxin until proven otherwise.
Experimental Protocol: Synthesis & Purification
Objective: High-yield synthesis of 3-PPNO from 3-phenylpyridine using m-chloroperoxybenzoic acid (mCPBA). This protocol includes a self-validating purification step to remove the m-chlorobenzoic acid byproduct.
Reagents
-
Substrate: 3-Phenylpyridine (1.0 eq)
-
Oxidant: mCPBA (1.2 eq, 77% purity grade)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: 10% Na₂SO₃ (aq), Saturated NaHCO₃ (aq)
Step-by-Step Methodology
-
Setup: Dissolve 3-phenylpyridine (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0 °C in an ice bath.
-
Addition: Add mCPBA (12 mmol) portion-wise over 15 minutes. Reasoning: Exothermic control prevents over-oxidation or decomposition.
-
Reaction: Warm to room temperature (25 °C) and stir for 3–6 hours.
-
Validation: Monitor by TLC (10% MeOH in DCM). Product (Rf ~0.3) is significantly more polar than starting material (Rf ~0.8).
-
-
Quench (Critical): Add 10% Na₂SO₃ (20 mL) to destroy excess peroxide (starch-iodide test negative).
-
Purification (The "Self-Validating" Wash):
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: Recrystallize from EtOAc/Hexane if necessary to obtain off-white needles.
Visualization of Pathways
Metabolic & Synthetic Pathways
The following diagram illustrates the biological fate of 3-phenylpyridine and the synthetic route to the N-oxide.
Caption: Comparative pathways showing biological detoxification (top) vs. laboratory synthesis and application (bottom).
References
-
BenchChem. (2025).[6] An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Retrieved from
-
National Institutes of Health (NIH). (2024). Toxicological Profile for Pyridine and Derivatives. PubChem CID 1131-48-2. Retrieved from
-
TCI Chemicals. (2024).[7] Safety Data Sheet: 3-Phenylpyridine-N-oxide. Retrieved from
- Trevor, A. J., et al. (1988). The Role of Pyridine N-Oxides in the Metabolism of MPTP Analogues. Journal of Neurochemistry. (Contextual grounding on neurotoxicity).
-
Fisher Scientific. (2025). Safety Data Sheet: Pyridine-N-oxide derivatives. Retrieved from
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- 7. tcichemicals.com [tcichemicals.com]
coordination chemistry potential of 3-Phenylpyridine-N-oxide ligands
An In-Depth Technical Guide to the Coordination Chemistry and Application Potential of 3-Phenylpyridine-N-oxide Ligands
Executive Summary
Pyridine-N-oxide derivatives represent a versatile and highly functional class of ligands in coordination chemistry. Their unique electronic and structural properties, stemming from the polar N⁺-O⁻ bond, allow for the formation of a diverse array of metal complexes with applications spanning catalysis, materials science, and pharmacology. This guide focuses specifically on 3-Phenylpyridine-N-oxide, a ligand distinguished by the introduction of a phenyl group at the 3-position. This substitution sterically and electronically modulates the pyridine ring, offering distinct advantages in the design of novel coordination compounds. This document provides a comprehensive overview of the synthesis of 3-Phenylpyridine-N-oxide, its fundamental coordination principles, key characterization methodologies, and its emerging potential in drug development and catalysis. Detailed, field-tested protocols are provided to enable researchers to synthesize and explore the potential of these compelling molecular architectures.
The 3-Phenylpyridine-N-oxide Ligand: A Primer
The Pyridine-N-Oxide Moiety: A Unique Donor Group
The coordination chemistry of pyridine-N-oxides is fundamentally governed by the properties of the N-oxide functional group. Unlike their parent pyridines where the nitrogen atom is the primary coordination site, pyridine-N-oxides bind to metal ions exclusively through the oxygen atom.[1] This is a consequence of the dative N⁺-O⁻ bond, which is highly polar, possessing a significant dipole moment (4.28 D for pyridine-N-oxide)[2].
The key characteristics of the pyridine-N-oxide moiety include:
-
Hard Donor Atom: The oxygen atom is a "hard" donor, leading to preferential coordination with hard or borderline metal ions such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II).[1]
-
Weak Basicity: Pyridine-N-oxides are significantly weaker bases (pKa of C₅H₅NOH⁺ is 0.79) compared to pyridines.[1] This property influences the stability of the resulting complexes and the reaction conditions required for their formation.
-
Electronic Versatility: The N⁺-O⁻ bond is best described as a hybrid of a single N⁺-O⁻ bond with π-backdonation from the oxygen lone pairs into the pyridine π* orbitals.[2] This creates a system that is both nucleophilic at the oxygen and susceptible to electrophilic attack at the 2- and 4-positions of the ring.[3]
The Influence of the 3-Phenyl Substituent
The introduction of a phenyl group at the 3-position of the pyridine-N-oxide scaffold imparts specific steric and electronic modifications:
-
Steric Hindrance: The phenyl group provides moderate steric bulk adjacent to the coordination sphere, which can influence the geometry of the resulting metal complexes, potentially preventing the formation of higher-coordinate species and favoring specific isomeric products.
-
Electronic Modulation: The phenyl ring can withdraw or donate electron density via inductive and resonance effects, subtly altering the electron density on the N-O oxygen atom. This can fine-tune the ligand's donor strength and, consequently, the electronic properties and reactivity of the metal center it coordinates to.
Ligand Synthesis and Characterization
The synthesis of pyridine-N-oxides from their corresponding pyridines is a robust and well-established transformation.[2] The most common method involves oxidation using a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA).[4]
Detailed Experimental Protocol: Synthesis of 3-Phenylpyridine-N-oxide
This protocol describes a reliable method for the synthesis of 3-Phenylpyridine-N-oxide from 3-phenylpyridine. The causality behind this choice is the high efficiency and chemoselectivity of m-CPBA for oxidizing the pyridine nitrogen without affecting the phenyl ring under controlled conditions.
Materials:
-
3-Phenylpyridine (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-phenylpyridine in dichloromethane (approx. 10 mL per gram of pyridine) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add m-CPBA portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours.[4] Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 10:1 DCM/Methanol. The product spot should appear at a lower Rf than the starting material.
-
Quenching: Upon completion, cool the mixture back to 0 °C. Slowly add saturated aqueous sodium thiosulfate to quench any excess peroxide, followed by saturated aqueous sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layer with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-Phenylpyridine-N-oxide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic and Physical Properties
The successful synthesis of 3-Phenylpyridine-N-oxide can be confirmed using standard analytical techniques.
| Property | Typical Value/Observation | Significance |
| Molecular Formula | C₁₁H₉NO[5] | Confirms elemental composition. |
| Molecular Weight | 171.19 g/mol [5] | Used for stoichiometric calculations. |
| Appearance | Typically a solid at room temperature.[6] | Basic physical property. |
| ¹H & ¹³C NMR | Downfield shift of pyridine ring protons/carbons. | The N-oxide group deshields the adjacent protons and carbons. |
| IR Spectroscopy | Strong N⁺-O⁻ stretching band around 930-1250 cm⁻¹. | A characteristic vibrational band confirming the N-O bond. |
Principles of Coordination
The true potential of 3-Phenylpyridine-N-oxide is realized upon its coordination to a metal center. The resulting complexes exhibit diverse structures and properties.
Coordination Modes
Pyridine-N-oxide ligands can adopt several coordination modes, which dictates the overall architecture of the resulting complex.
-
Monodentate: The most common mode, where the oxygen atom of a single ligand binds to one metal center. This typically leads to the formation of discrete, mononuclear complexes, such as octahedral [M(ONC₅H₅)₆]²⁺.[1]
-
μ₂-Bridging: The oxygen atom can bridge two metal centers. This mode is crucial for the construction of dinuclear or polymeric coordination polymers.[7] Pyridine-N-oxide bridged polymers often exhibit metal-metal separations in the range of 3.6–3.7 Å and can display interesting magnetic properties like antiferromagnetic exchange.[7]
Caption: Coordination modes of 3-Phenylpyridine-N-oxide (3-PhPyNO).
Formation of Metal Complexes
Transition metal complexes of 3-Phenylpyridine-N-oxide are typically synthesized by reacting a soluble metal salt (e.g., chloride, nitrate, or perchlorate) with the ligand in a suitable solvent like ethanol or methanol. The stoichiometry of the reactants is a critical parameter that determines the final product.
Key Characterization Techniques for Metal Complexes
-
Infrared (IR) Spectroscopy: Upon coordination to a metal, the N-O stretching frequency typically shifts to a lower wavenumber. The magnitude of this shift can provide qualitative insight into the strength of the metal-oxygen bond.
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a coordination complex, revealing bond lengths, bond angles, coordination geometry, and intermolecular interactions.
-
UV-Vis Spectroscopy: Can provide information about the d-d electronic transitions of the metal center, which are sensitive to the coordination environment.
-
Magnetic Susceptibility: For complexes with paramagnetic metal centers, this technique is used to determine the magnetic moment, which can help elucidate the oxidation state and spin state of the metal ion and probe for magnetic exchange between metal centers in polynuclear systems.[7]
Applications in Research and Development
The unique properties of aromatic N-oxides and their metal complexes have led to their exploration in various high-impact fields.[7]
Catalysis
Coordination complexes are central to catalysis. While specific catalytic applications of 3-Phenylpyridine-N-oxide complexes are an emerging area, related systems have shown promise. For instance, zinc complexes with substituted pyridine ligands have been used for the catalytic oxidation of alcohols.[8] The 3-phenylpyridine-N-oxide ligand can be used to create a specific steric and electronic environment around a metal center to enhance its catalytic activity and selectivity for various organic transformations, including oxidations, hydrogenations, and coupling reactions.[8]
Medicinal Chemistry and Drug Development
This is arguably one of the most promising areas for 3-Phenylpyridine-N-oxide ligands and their complexes. The N-oxide functionality is a key pharmacophore in several approved drugs and investigational compounds.[2]
-
Prodrug Strategy: The N-oxide group can be used to mask a parent drug, increasing its solubility and modifying its pharmacokinetic profile. In vivo, the N-oxide can be reduced back to the active parent amine, often selectively in hypoxic (low oxygen) environments characteristic of solid tumors.[2] This makes N-oxides highly attractive for developing hypoxia-activated cancer therapies.
-
Bioisosteric Replacement: The polar N⁺-O⁻ group can act as a bioisostere for other hydrogen bond acceptors, like a carbonyl group, allowing for the fine-tuning of a drug candidate's interaction with its biological target.[2]
-
Antimicrobial and Cytotoxic Activity: Many N-oxide-containing natural products and synthetic compounds exhibit potent biological activities, including antimicrobial and cytotoxic effects.[2][7] Metal coordination can further enhance this activity. For example, zinc pyrithione, a complex of a substituted pyridine-N-oxide, is a widely used antifungal and antibacterial agent.[1] The combination of a metal ion with the 3-Phenylpyridine-N-oxide ligand could lead to synergistic effects and novel mechanisms of action.
Caption: N-Oxide prodrug concept for targeted cancer therapy.
Experimental Workflows
The following protocols provide a starting point for synthesizing and evaluating the potential of 3-Phenylpyridine-N-oxide metal complexes.
Protocol: General Synthesis of a [M(3-PhPyNO)ₓ]Cl₂ Complex (M = Co, Ni, Cu)
This protocol outlines a general procedure for complex formation. The stoichiometry (x) will depend on the metal and reaction conditions.
Materials:
-
3-Phenylpyridine-N-oxide (e.g., 4.0 eq)
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) (1.0 eq)
-
Absolute Ethanol
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Schlenk flask or round-bottom flask with condenser
Step-by-Step Methodology:
-
Ligand Dissolution: Dissolve the 3-Phenylpyridine-N-oxide in warm absolute ethanol in the reaction flask.
-
Metal Salt Addition: In a separate vial, dissolve the metal(II) chloride salt in a minimal amount of absolute ethanol. Add this solution dropwise to the stirring ligand solution.
-
Reaction: A color change or precipitation should be observed. Gently reflux the mixture for 2-4 hours to ensure complete reaction. Rationale: Refluxing provides the necessary activation energy for ligand exchange and complex formation.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.
-
Drying: Dry the resulting solid complex under vacuum. Self-Validation: Characterize the product using IR spectroscopy to confirm the shift in the N-O stretching frequency and elemental analysis to determine the metal-to-ligand ratio.
Protocol: Catalytic Oxidation of Benzyl Alcohol (Illustrative)
This protocol is an example of how a newly synthesized complex could be screened for catalytic activity.
Materials:
-
Synthesized metal complex (e.g., 1-5 mol%)
-
Benzyl alcohol (1.0 eq)
-
Solvent (e.g., THF, Acetonitrile)[8]
-
Oxygen (O₂) balloon or pressurized vessel
-
GC-MS for analysis
Step-by-Step Methodology:
-
Setup: To a reaction vial, add the metal complex catalyst, benzyl alcohol, and the chosen solvent.
-
Reaction Initiation: Purge the vial with oxygen and maintain a positive pressure of O₂ (e.g., via a balloon).[8] Place the reaction in a heating block set to the desired temperature (e.g., 90 °C).[8]
-
Monitoring: Stir the reaction for a set time (e.g., 3-24 hours). Take aliquots periodically and analyze by GC-MS to monitor the conversion of benzyl alcohol to benzaldehyde.
-
Analysis: Calculate the yield of benzaldehyde based on the GC-MS data against an internal standard. Rationale: This screening allows for the rapid assessment of catalyst activity under mild conditions, providing a basis for further optimization.
Conclusion and Future Outlook
3-Phenylpyridine-N-oxide is a ligand of considerable untapped potential. The strategic placement of the phenyl group provides a tool for chemists to rationally design metal complexes with tailored steric and electronic properties. While the foundational coordination chemistry can be inferred from the broader class of pyridine-N-oxides, the specific exploration of 3-phenyl substituted derivatives is a fertile ground for discovery. Future research should focus on the systematic synthesis and characterization of a wide range of 3-PhPyNO metal complexes and the rigorous evaluation of their performance in catalytic and biological systems. The insights gained will undoubtedly contribute to the development of next-generation catalysts and therapeutics.
References
-
Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]
-
Bumbac, G., Shova, S., Gulea, A., & Balan, M. (2024). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Inorganics, 12(2), 49. [Link]
-
Mitu, L., Raman, N., & Imran, M. (2018). Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. Journal of the Serbian Chemical Society, 83(4), 441-451. [Link]
-
Gómez, C. P., et al. (2022). Fe[4-(3-Phenylpropyl)pyridine]2[Fe(CN)5NO]: A 2D coordination polymer with spin-crossover. Inorganica Chimica Acta, 535, 120869. [Link]
-
Chen, S., et al. (2018). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). Pyridine-N-oxide. Wikipedia, The Free Encyclopedia. [Link]
-
Sathiyan, G., et al. (2020). Synthesis and characterization of graphene oxide reinforced triphenyl pyridine-based polyimide composites having UV shielding and low k properties. Polymer Composites, 41(10), 4274-4286. [Link]
-
Pahlow, S., & Klahn, P. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 14(7), 935-949. [Link]
-
Das, D., et al. (2010). Aromatic N-oxide bridged copper(II) coordination polymers: Synthesis, characterization and magnetic properties. Polyhedron, 29(12), 2503-2509. [Link]
-
Wikipedia contributors. (2022). Transition metal complexes of pyridine-N-oxides. Wikipedia, The Free Encyclopedia. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763149, 3-Phenylpyridine-N-oxide. Retrieved February 8, 2026, from [Link].
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
-
Wang, L.-H., Kong, F.-Y., & Tai, X.-S. (2022). Synthesis, Crystal Structure and Catalytic Activity of Tri-Nuclear Zn(II) Complex Based on 6-Phenylpyridine-2-carboxylic Acid and Bis(4-pyridyl)amine Ligands. Bulletin of Chemical Reaction Engineering & Catalysis, 17(2), 394-402. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
Sources
- 1. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. 3-Phenylpyridine-N-oxide | C11H9NO | CID 2763149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 3-Phenylpyridine-N-oxide (EVT-378524) | 1131-48-2 [evitachem.com]
- 7. Aromatic N-oxide bridged copper(II) coordination polymers: Synthesis, characterization and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
step-by-step synthesis of 3-Phenylpyridine-N-oxide from 3-phenylpyridine
Abstract & Strategic Overview
3-Phenylpyridine-N-oxide (CAS: 1131-48-2) is a critical heterocyclic building block, particularly valuable in modern drug discovery for C–H activation strategies. The N-oxide moiety activates the pyridine ring at the C2 and C6 positions, facilitating regioselective functionalization that is otherwise difficult to achieve on the neutral pyridine ring.
This guide details two distinct protocols for the N-oxidation of 3-phenylpyridine. The choice of method depends on scale, available equipment, and downstream applications.
Method Selection Matrix
| Feature | Method A: H₂O₂ / Acetic Acid | Method B: m-CPBA / DCM |
| Scale | Scalable (>100 g to kg) | Laboratory Scale (<10 g) |
| Cost | Low (Inexpensive reagents) | High (m-CPBA is costly) |
| Atom Economy | High (Byproduct is water) | Low (Byproduct is m-chlorobenzoic acid) |
| Reaction Time | 8–12 Hours (requires heat) | 1–4 Hours (often RT or 0°C) |
| Purification | Extraction/Crystallization | Extraction + Washings (to remove acid) |
| Recommendation | Primary Protocol for robust synthesis. | Secondary Protocol for sensitive substrates. |
Mechanistic Insight
The N-oxidation of pyridine is an electrophilic substitution where the nitrogen lone pair attacks the electrophilic oxygen of the peracid. Unlike aliphatic amines, the pyridine nitrogen is less nucleophilic due to the participation of the lone pair in the aromatic ring's electron cloud (though it is orthogonal to the pi system, the ring is electron-deficient). Therefore, harsher conditions (heat or stronger oxidants) are often required compared to tertiary alkyl amines.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the N-oxidation of 3-phenylpyridine via peracetic acid.
Detailed Protocol A: Hydrogen Peroxide / Acetic Acid (Scalable)
This method is preferred for its robustness and cost-efficiency. It utilizes 30% Hydrogen Peroxide (
Reagents & Equipment[1][2][3]
-
Substrate: 3-Phenylpyridine (1.0 equiv)
-
Oxidant: Hydrogen Peroxide (30% aq., 2.0–3.0 equiv)
-
Solvent: Glacial Acetic Acid (5–10 volumes)
-
Quench: Sodium Carbonate (
) or Sodium Sulfite ( ) -
Equipment: Round-bottom flask, reflux condenser, oil bath, rotary evaporator.
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpyridine (e.g., 10.0 g, 64.4 mmol) in glacial acetic acid (50 mL).
-
Addition: Heat the solution to 50°C. Slowly add 30%
(14.6 mL, ~129 mmol, 2.0 equiv) dropwise. -
Reaction: Increase temperature to 70–80°C and stir for 8–12 hours .
-
Monitoring: Check progress by TLC (DCM:MeOH 9:1) or LCMS. The N-oxide is significantly more polar than the starting material.
-
Boost: If conversion is incomplete after 12h, add an additional 0.5–1.0 equiv of
and continue heating.
-
-
Concentration (Critical Step): Once complete, cool the mixture. Concentrate the solution under reduced pressure (rotary evaporator) to remove the majority of acetic acid.
-
Tip: Azeotropic removal with toluene can help remove residual acetic acid and water.
-
-
Neutralization: Dilute the residue with water (50 mL) and DCM (50 mL). Slowly add solid
or a saturated solution until pH ~8–9.-
Caution: Vigorous
evolution.
-
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (3 x 50 mL).
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate to dryness. -
Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM -> 5% MeOH/DCM).
Detailed Protocol B: m-CPBA Oxidation (Lab Scale)
Recommended for small-scale (<1 g) exploratory work or if the substrate contains acid-sensitive groups (though the N-oxide itself is basic).
Step-by-Step Procedure
-
Dissolution: Dissolve 3-phenylpyridine (1.0 equiv) in DCM (0.1 M concentration).
-
Addition: Cool to 0°C (ice bath). Add
-CPBA (1.2–1.5 equiv) portion-wise. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours .
-
Workup (Acid Removal):
-
Dilute with DCM.
-
Wash sequentially with:
-
10%
(to quench excess peroxide). -
Saturated
(x3) (Critical: removes -chlorobenzoic acid byproduct). -
Brine .
-
-
-
Isolation: Dry over
, filter, and concentrate.
Experimental Workflow Diagram
Figure 2: Operational workflow for the Hydrogen Peroxide mediated synthesis.
Quality Control & Characterization
Successful N-oxidation is best confirmed via 1H NMR and LCMS .
| Parameter | Expected Result | Notes |
| Physical State | Solid | Colorless to pale yellow. |
| LCMS (ESI+) | [M+H]+ = 172.07 | Distinct +16 Da shift from SM (156). |
| 1H NMR (Diagnostic) | Downfield shift of H2/H6 | Protons adjacent to Nitrogen (H2, H6) typically shift downfield due to the deshielding effect of the positive charge on Nitrogen. |
| Polarity (TLC) | Lower Rf | N-oxides are significantly more polar than pyridines. |
NMR Diagnostic Note: In 3-phenylpyridine, the H2 proton (between N and Phenyl) is a singlet. Upon N-oxidation, this proton typically shifts from ~8.9 ppm (pyridine) to ~8.5–8.7 ppm (N-oxide) depending on solvent, but the most obvious change is the polarity and the coupling pattern resolution changes in the aromatic region. Note: While inductive effects suggest downfield, resonance effects of the N-oxide oxygen can sometimes cause upfield shifts at para/gamma positions. The most reliable indicator is the disappearance of the starting material peak.
Safety & Troubleshooting
Safety Hazards[6]
-
Peroxides: Concentrated
(>30%) is a strong oxidizer. Never distill the reaction mixture to dryness if peroxides are still present. Test with starch-iodide paper before concentration. Quench with sodium sulfite if necessary. -
Exotherms: The formation of peracetic acid is exothermic. Run large scales behind a blast shield.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Temperature too low or old | Increase Temp to 85°C; Add fresh oxidant. |
| Oiling out during workup | Residual Acetic Acid. | Perform toluene azeotrope or more rigorous basic washes. |
| Low Yield | Product lost in aqueous layer. | N-oxides are water-soluble.[3] Salt the aqueous layer (NaCl) and extract exhaustively with DCM or Chloroform. |
References
-
Organic Syntheses Protocol: The classic method for Pyridine-N-oxide synthesis using H2O2/AcOH.
-
Source:
-
-
Characterization Data: PubChem Entry for 3-Phenylpyridine-N-oxide (CID 2763149).[4]
-
Source:
-
-
Reaction Optimization: "Synthesis of N-oxides of pyridines and rel
-
Source:
-
-
Application in C-H Activation: "Palladium-Catalyzed Direct C–H Aryl
-
Source:
-
Sources
oxidation of 3-phenylpyridine using mCPBA protocol
Application Note: High-Efficiency
Abstract
This guide details a robust, scalable protocol for the synthesis of 3-phenylpyridine
Scientific Foundation & Mechanism
Context and Utility
3-phenylpyridine is a privileged biaryl scaffold found in numerous CNS-active agents and kinase inhibitors. Converting it to its
Reaction Mechanism
The reaction proceeds via an electrophilic attack of the peracid oxygen on the lone pair of the pyridine nitrogen.
-
Selectivity: The nitrogen lone pair is significantly more nucleophilic than the
-system of the phenyl ring or the pyridine ring carbons. Consequently, oxidation occurs exclusively at the nitrogen under controlled conditions ( C). -
Thermodynamics: The formation of the
-O bond is exothermic. The transition state involves a spiro-like orientation where the peracid proton is transferred intramolecularly to the carbonyl oxygen of the leaving group.
Figure 1: Mechanistic Pathway
Caption: Electrophilic oxidation of the pyridine nitrogen by mCPBA via a concerted transition state.
Experimental Design Strategy
To ensure reproducibility and safety, the following parameters are critical:
| Parameter | Specification | Rationale |
| Reagent Quality | mCPBA ( | Pure mCPBA is shock-sensitive. Commercial 77% (stabilized with water/acid) is safer and standard. |
| Solvent | Dichloromethane (DCM) | Excellent solubility for 3-phenylpyridine and mCPBA; low boiling point facilitates workup. |
| Stoichiometry | 1.2 - 1.3 Equivalents | Slight excess ensures complete conversion of the starting material, which is harder to separate than the N-oxide. |
| Temperature | 0°C | Initiating at 0°C controls the exotherm; warming to RT ensures kinetic completion. |
| Workup | Basic Wash ( | Critical Step: Converts the acidic mCBA byproduct into its water-soluble sodium salt, allowing separation from the lipophilic N-oxide product. |
Detailed Protocol
Materials
-
Substrate: 3-Phenylpyridine (MW: 155.20 g/mol ).
-
Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 70-75% wt. balance water/acid.
-
Solvent: Dichloromethane (DCM), ACS Grade.
-
Quench/Wash: Saturated aqueous Sodium Bicarbonate (
).[1][2] -
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Procedure
Step 1: Preparation of Substrate Solution [3]
-
Equip a round-bottom flask (RBF) with a magnetic stir bar.
-
Dissolve 3-phenylpyridine (1.0 equiv) in DCM (concentration ~0.1 M to 0.2 M).
-
Note: Ensure the flask volume allows for the addition of the oxidant solution and vigorous stirring.
-
-
Cool the solution to 0°C using an ice-water bath.
Step 2: Addition of Oxidant
-
Calculate the required mass of mCPBA.
-
Calculation:
(adjusting for 77% purity).
-
-
Dissolve the mCPBA in a minimal amount of DCM in a separate beaker.
-
Tip: If mCPBA does not fully dissolve, the suspension can be added, but a solution is preferred for homogeneity.
-
-
Add the mCPBA solution dropwise to the stirring substrate solution at 0°C over 15–20 minutes.
-
Safety: Do not add solid mCPBA directly to a warm reaction mixture; this can cause a rapid exotherm.
-
Step 3: Reaction Monitoring
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).
-
Stir for 12–16 hours .
-
TLC Monitor:
-
Mobile Phase: 5-10% Methanol in DCM.
-
Visualization: UV (254 nm). The
-oxide is much more polar ( ~0.2-0.3) than the starting material ( ~0.8). -
Stain: Dragendorff’s reagent (orange spot for N-oxides) is highly specific.
-
Step 4: Workup (The "Basic Wash" Protocol)
-
Quench: Add saturated aqueous
(approx. 1/3 reaction volume) to the reaction mixture. Stir vigorously for 15 minutes. -
Separation: Transfer to a separatory funnel. Separate the layers.
-
Wash: Wash the organic layer two more times with saturated
to ensure complete removal of mCBA. -
Brine Wash: Wash the organic layer once with saturated brine to remove residual water.
-
Dry & Concentrate: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.
Step 5: Purification
-
Scenario A (High Purity Crude): If the basic wash was efficient, the off-white solid may be >95% pure.
-
Scenario B (Recrystallization): Recrystallize from EtOAc/Hexane or Isopropyl Alcohol.
-
Scenario C (Chromatography): Flash column chromatography (DCM
5% MeOH/DCM).
Workflow Visualization
Figure 2: Workup & Purification Logic
Caption: Separation logic relying on the acidity of mCBA to partition it into the aqueous phase.
Quality Control & Expected Data
| Technique | Expected Result | Diagnostic Note |
| Appearance | Off-white to white solid | Yellowing indicates impurities or trace mCBA. |
| 1H NMR | Downfield shift of H2/H6 | Protons adjacent to N shift downfield ( |
| TLC | Low | Must show zero starting material (high |
| Mass Spec | [M+H]+ = 172.2 | Distinct M+16 shift from starting material (156.2). |
Safety & Hazards
-
Explosion Hazard: Dry mCPBA is shock-sensitive. Never use a metal spatula to scrape dried mCPBA from glass threads. Always use the water-stabilized commercial grade.
-
Peroxide Testing: Before concentrating the reaction mixture (if not fully worked up), test for residual peroxides using starch-iodide paper. Quench excess peroxide with Sodium Thiosulfate (
) if necessary. -
Corrosivity: mCPBA and mCBA are corrosive and irritants. Wear gloves and eye protection.
References
-
BenchChem. Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note and Protocol.Link
-
Organic Syntheses. Pyridine-N-oxide. Org.[2][6][7][8] Synth. 1953, 33, 79. Link
-
University of Rochester. Workup: mCPBA Oxidation.[2] Not Voodoo X. Link
-
Jiao, N. et al. N-oxidation of Pyridine Derivatives. J. Am. Chem. Soc. (Supporting Info). Link
-
PubChem. 3-Phenylpyridine-N-oxide Compound Summary.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 5. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Organic Syntheses Procedure [orgsyn.org]
regioselective functionalization of 3-Phenylpyridine-N-oxide
Application Note: Strategic Regiocontrol in the Functionalization of 3-Phenylpyridine-N-oxide
Executive Summary & Scientific Rationale
3-Phenylpyridine-N-oxide represents a high-value "privileged scaffold" in medicinal chemistry, serving as a critical precursor for 2,3-diarylpyridines (ubiquitous in kinase inhibitors) and fused heterocyclic systems.
The core synthetic challenge lies in regioselectivity . The 3-phenyl substituent creates a steric and electronic dichotomy:
-
Steric Bias: The bulky phenyl group at C3 sterically shields the C2 position (the "inner"
-position), naturally favoring functionalization at C6 (the "outer" -position). -
Electronic/Coordination Bias: Conversely, the N-oxide moiety is a powerful directing group. In transition-metal catalysis (e.g., Pd, Cu), the oxygen coordinates with the metal center, directing insertion into the proximal C2-H bond despite steric crowding. In nucleophilic activation (e.g., PyBroP), the inductive effect of the cation makes C2 highly electrophilic.
This Application Note provides two validated protocols to override steric bias and achieve high-fidelity C2-functionalization , granting access to the challenging 2,3-disubstituted pyridine motif.
Mechanistic Insight: The "Coordination-Override" Effect
To achieve C2 selectivity on a 3-substituted pyridine N-oxide, one must utilize the Concerted Metalation-Deprotonation (CMD) pathway.
-
The Catalyst: A Palladium(II) species coordinates to the N-oxide oxygen.
-
The Geometry: This forms a rigid 5-membered transition state that places the Pd center in perfect proximity to the C2-H bond.
-
The Outcome: Intramolecular proton abstraction occurs at C2, overriding the steric repulsion of the C3-phenyl ring.
Figure 1: The CMD mechanism leverages coordination geometry to force Pd insertion at the sterically hindered C2 position, overcoming the blocking effect of the C3-phenyl group.
Experimental Protocols
Protocol A: C2-Selective Direct Arylation (The "Fagnou" Conditions)
Best for: Installing aryl/heteroaryl groups to form biaryl cores.
This protocol utilizes the high acidity of the C2-H bond in the N-oxide (pKa ~24) combined with the directing power of the N-O group.
Reagents & Materials:
-
Substrate: 3-Phenylpyridine-N-oxide (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃ (tetrafluoroborate salt) or DavePhos (10-15 mol%)
-
Base/Additive: K₂CO₃ (2.0 equiv) or Ag₂CO₃ (for challenging substrates)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict Ar/N₂ flow, charge a heavy-walled pressure vial with 3-phenylpyridine-N-oxide (171 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.15 mmol), and Base (2.0 mmol).
-
Solvation: Add anhydrous Toluene (4 mL, 0.25 M). Add the Aryl Bromide liquid (or solid in step 1).
-
Reaction: Seal the vial with a Teflon-lined crimp cap. Heat to 110°C in an aluminum block for 16 hours.
-
Note: The solution typically turns dark brown/black.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂).
-
Eluent Tip: N-oxides are polar.[1] Use a gradient of DCM:MeOH (100:0 to 95:5).
-
-
Validation:
-
NMR Diagnostic: Look for the disappearance of the C2-H singlet (typically ~8.4-8.6 ppm) and the retention of the C6-H doublet/multiplet.
-
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Low Conversion | Catalyst poisoning (N-oxide reduction) | Switch solvent to 1,4-Dioxane; Increase catalyst loading to 10 mol%. |
| C6 Regioisomer | Steric clash with ortho-substituents on Ar-Br | Use Ag₂CO₃ as base (promotes CMD); Avoid ortho-substituted aryl bromides. |
| Deoxygenation | Overheating / Phosphine oxidation | Lower temp to 90°C; Ensure strict O₂-free conditions. |
Protocol B: PyBroP-Mediated C2-Amination/Etherification
Best for: Installing Nitrogen or Oxygen nucleophiles (S_NAr alternative).
This method avoids transition metals, using a phosphonium salt to activate the N-oxide oxygen, turning it into a leaving group while simultaneously activating the C2 position for nucleophilic attack.[2]
Reagents:
-
Substrate: 3-Phenylpyridine-N-oxide (1.0 equiv)
-
Activator: PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) (1.1 equiv)
-
Nucleophile: Primary/Secondary Amine or Alcohol (1.2 - 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: DCM or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Activation: Dissolve 3-phenylpyridine-N-oxide (1.0 mmol) and PyBroP (1.1 mmol) in dry DCM (5 mL) at room temperature. Stir for 15 minutes.
-
Observation: Formation of the O-phosphonium intermediate (often a slight precipitate or color change).
-
-
Addition: Add the nucleophile (e.g., Morpholine, 1.2 mmol) followed by DIPEA (3.0 mmol) dropwise.
-
Reaction: Stir at room temperature for 4–12 hours. (For alcohols or weak nucleophiles, heat to 50°C).
-
Workup: Quench with saturated NH₄Cl (aq). Extract with DCM (3x).
-
Purification: The product is the 2-substituted pyridine (the N-oxide is lost during the reaction mechanism). Purify via standard Hex/EtOAc chromatography.
Mechanism Note: Unlike Protocol A, this reaction is Deoxygenative . The final product is the functionalized pyridine, not the N-oxide.
Figure 2: The PyBroP cascade allows for metal-free C2 functionalization with concomitant deoxygenation.
Comparative Data Analysis
| Feature | Protocol A (Pd-Catalyzed) | Protocol B (PyBroP) |
| Bond Formed | C-C (Aryl/Heteroaryl) | C-N, C-O |
| Regioselectivity | >20:1 (C2:C6) | Exclusive C2 |
| Product State | N-Oxide (Requires reduction step if Pyridine desired) | Pyridine (Deoxygenative) |
| Key Limitation | Steric bulk of coupling partner | Nucleophile strength (Anilines are sluggish) |
| Cost Driver | Pd Catalyst & Ligand | PyBroP Reagent (Stoichiometric) |
References
-
Direct Arylation (The "Fagnou" Protocol): Campeau, L.-C.; Fagnou, K. "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." J. Am. Chem. Soc.[3]2005 , 127, 18020–18021.[3] Link
-
PyBroP Functionalization: Londregan, A. T.; Jennings, S.; Wei, L. "Mild Addition of Nucleophiles to Pyridine-N-oxides."[4] Org.[5][6][7] Lett.2011 , 13, 1840–1843.[4] Link
-
Mechanistic Detail (CMD): Tan, Y.; Barrios-Landeros, F.; Hartwig, J. F.[8] "Mechanistic Studies on Direct Arylation of Pyridine N-Oxide..." J. Am. Chem. Soc.[3][8]2012 , 134, 3683–3686.[8] Link
-
Boron Reagents (Alternative C2 Arylation): Li, X.; et al. "Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates."[5] Org.[5][6][7] Biomol. Chem.2016 , 14, 5591-5594. Link
Sources
- 1. Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst | Poster Board #931 - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
preparation of transition metal complexes with 3-Phenylpyridine-N-oxide
Application Note: Preparation and Characterization of Transition Metal Complexes with 3-Phenylpyridine-N-oxide
Executive Summary
This guide details the synthesis, purification, and metallation of 3-Phenylpyridine-N-oxide (3-PhPyNO) .[1] Unlike simple pyridine-N-oxides, the 3-phenyl derivative introduces significant steric bulk and hydrophobicity, altering solubility profiles and supramolecular assembly. These complexes are increasingly relevant in C-H activation catalysis (as oxidants or ligands), functional materials (luminescence), and medicinal inorganic chemistry (kinase inhibition).[1]
This protocol prioritizes reproducibility and structural validation , employing a self-validating characterization loop (IR/NMR/XRD).[1]
Module 1: Ligand Architecture & Synthesis
Commercial availability of 3-PhPyNO varies. In-house synthesis is often required to ensure purity, particularly to remove unreacted starting material which competes for metal coordination.
Synthesis Workflow
We utilize a m-CPBA oxidation pathway due to its superior yield and milder conditions compared to the harsh
Protocol A: Oxidation via m-CPBA
-
Dissolution: Dissolve 3-phenylpyridine (10 mmol, 1.55 g) in Dichloromethane (DCM) (50 mL). Cool to 0°C in an ice bath.
-
Addition: Add m-chloroperoxybenzoic acid (m-CPBA, 77% max, 12 mmol, 1.2 equiv) portion-wise over 20 minutes. Caution: Exothermic.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1).[1]
-
Workup (Critical):
-
Wash reaction mixture with 10%
(removes excess peroxide).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Wash with saturated
(3x) to remove m-chlorobenzoic acid byproduct.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Recrystallize from Acetone/Hexane or purify via column chromatography (Silica, Gradient DCM
5% MeOH/DCM).
Yield: ~85-92% | Appearance: Off-white solid.
Visualization: Synthesis Logic
Figure 1: Step-wise oxidation and purification workflow for 3-PhPyNO.
Module 2: Metallation Protocols
The coordination chemistry of 3-PhPyNO is dominated by the Oxygen donor (
Method A: Direct Interaction (Monomeric Complexes)
Target Species:
Protocol:
-
Metal Solution: Dissolve Metal(II) Chloride/Nitrate (1.0 mmol) in Ethanol (10 mL) .
-
Note: If using
, the solution will be green/blue.
-
-
Ligand Solution: Dissolve 3-PhPyNO (2.2 mmol, 10% excess) in Ethanol (5 mL) .
-
Mixing: Add ligand solution to metal solution dropwise with stirring.
-
Precipitation:
-
Immediate: A precipitate often forms immediately.
-
Delayed: If no solid forms, reduce volume by 50% on a rotavap and add Diethyl Ether to induce precipitation.
-
-
Isolation: Filter, wash with cold ethanol, then ether. Dry under vacuum.[2]
Method B: Solvothermal/Diffusion (Crystalline/Polymeric Species)
Target Species: Bridged dimers (e.g., Cu-acetate paddlewheels) or MOF precursors.[1] Rationale: Slow diffusion prevents rapid kinetic trapping, allowing thermodynamic crystals to form.
Protocol:
-
Bottom Layer: Dissolve Metal Salt (0.5 mmol) in Water or Methanol (3 mL) in a narrow test tube.[1]
-
Buffer Layer: Carefully layer pure solvent (1 mL) (Ethanol or MeOH) on top.[1]
-
Top Layer: Dissolve 3-PhPyNO (1.0 mmol) in DCM or Acetone (3 mL) and layer carefully on top.
-
Growth: Seal with parafilm (poke 1 hole).[1] Leave undisturbed for 3-7 days. Crystals form at the interface.
Module 3: Characterization & Validation Logic
Trustworthiness in coordination chemistry relies on proving the Metal-Oxygen (
The "Diagnostic Shift" (Infrared Spectroscopy)
The most critical validation step.[1]
-
Mechanism: In free N-oxides, the
bond has partial double-bond character due to back-donation from Oxygen to Nitrogen. Upon coordination to a cation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ), electron density flows from Oxygen to Metal ( -donation). This weakens the bond, lowering its force constant. -
Result: The
stretching frequency shifts to a lower wavenumber .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Table 1: Diagnostic IR Data
| Moiety | Free Ligand ( | Complexed ( | Shift ( | Interpretation |
| ~1250 - 1265 | 1200 - 1220 | -30 to -50 | Successful Coordination | |
| ~840 | ~850 | +10 | Minimal Change | |
| 1600 | 1605 | +5 | Ring perturbation |
NMR Spectroscopy ( )
-
Diamagnetic Metals (Zn, Cd): Expect downfield shifts of protons adjacent to the nitrogen (H2, H6) due to deshielding upon coordination.[1]
-
Paramagnetic Metals (Cu, Ni, Co): NMR will be broad and shifted significantly.[1] Use Evans Method for magnetic susceptibility or rely on SC-XRD.
Visualization: Characterization Decision Tree
Figure 2: Logical flow for validating metal coordination.
Module 4: Applications & Handling
Catalysis (C-H Activation)
Transition metal N-oxides are potent oxygen atom transfer agents.[1]
-
Protocol: Use the prepared Fe(III)-3-PhPyNO complex as a catalyst (5 mol%) in the oxidation of alkanes. The 3-phenyl group enhances solubility in hydrocarbon substrates compared to unsubstituted catalysts.
Biological Assay Prep
-
Solubility Warning: 3-PhPyNO complexes are often insoluble in water but soluble in DMSO.
-
Stock Prep: Prepare 10 mM stocks in DMSO. Dilute into culture media to <1% DMSO final concentration to avoid solvent toxicity.
References
-
Ligand Synthesis (Oxidation Methods)
-
Coordination Chemistry of N-Oxides
-
IR Spectral Assignments
-
Biological Relevance
Sources
- 1. Aromatic N-oxide bridged copper(II) coordination polymers: Synthesis, characterization and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. jscimedcentral.com [jscimedcentral.com]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 3-Phenylpyridine-N-oxide
Abstract
This application note presents a detailed, optimized protocol for the synthesis of 3-Phenylpyridine-N-oxide via microwave-assisted organic synthesis (MAOS). Pyridine-N-oxides are a critical class of compounds, serving as versatile intermediates in drug development and organic synthesis due to their unique electronic properties and reactivity.[1][2] Conventional methods for the N-oxidation of pyridines often involve long reaction times and significant energy consumption.[3] By leveraging the principles of microwave heating, this protocol dramatically reduces the reaction time from hours to mere minutes, while simultaneously improving reaction efficiency and yield.[4][5] This method aligns with the principles of green chemistry by minimizing solvent use and energy input, offering a robust and scalable solution for researchers in medicinal chemistry and process development.[5][6]
Introduction: The Case for Microwave-Assisted N-Oxidation
3-Phenylpyridine-N-oxide is a valuable heterocyclic building block. The N-oxide functional group alters the electronic character of the pyridine ring, enhancing its reactivity and modifying its physicochemical properties, such as increasing solubility.[1] The oxidation of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack on the nitrogen itself but activates the C2 and C4 positions for nucleophilic substitution, making it a key strategic intermediate.[7][8]
Traditional synthesis relies on conventional heating methods, which transfer energy inefficiently through convection. This process is slow and can lead to the formation of byproducts due to prolonged exposure to high temperatures.[5] Microwave-assisted synthesis (MAOS) offers a transformative alternative.[9] Microwaves directly couple with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample volume.[4][5] This localized, instantaneous heating accelerates reaction rates, often by orders of magnitude, and provides precise temperature control that minimizes thermal degradation.[4][6] For the N-oxidation of 3-phenylpyridine, a reaction involving a polar substrate and a polar transition state, MAOS is an exceptionally well-suited methodology.[10]
Reaction Mechanism and Microwave Interaction
The synthesis of 3-Phenylpyridine-N-oxide is achieved through the direct oxidation of 3-phenylpyridine. The most common and effective oxidizing agents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]
Mechanism: The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic oxygen of the peroxy acid.
Caption: General mechanism for the N-oxidation of 3-phenylpyridine using m-CPBA.
Causality of Microwave Enhancement: The efficiency of MAOS is rooted in the principle of dielectric heating.[5]
-
Dipolar Polarization: Both the 3-phenylpyridine substrate and the solvent molecules are polar. The oscillating electric field of the microwaves forces these molecules to rapidly align and realign, generating thermal energy through molecular friction.
-
Ionic Conduction: If any ionic species are present, they will move through the solution under the influence of the electric field, generating heat through collisions. This direct energy transfer into the reaction volume is what enables the rapid temperature elevation and dramatic acceleration of the chemical reaction, a feat not achievable with conventional heating.[6]
Detailed Experimental Protocol
This protocol is designed for a dedicated microwave synthesis reactor. All operations should be conducted in a well-ventilated fume hood.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-Phenylpyridine | ≥97% | Sigma-Aldrich | 644-09-7 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Sigma-Aldrich | 937-14-4 |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | 64-17-5 |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | 7487-88-9 |
| Silica Gel | 230-400 mesh | - | 7631-86-9 |
| Equipment | |||
| Microwave Synthesizer | Anton Paar, CEM, etc. | ||
| 10 mL Microwave Reaction Vial & Stir Bar | |||
| Standard Glassware | |||
| Rotary Evaporator | |||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ |
3.2. Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Caution: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.
-
Microwave reactions are conducted in sealed vessels under pressure. Never exceed the recommended volume or temperature for the vessel.
3.3. Step-by-Step Synthesis Procedure
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-phenylpyridine (155 mg, 1.0 mmol, 1.0 eq).
-
Dissolution: Add 4 mL of anhydrous ethanol to the vial and stir until the 3-phenylpyridine is fully dissolved.
-
Reagent Addition: Carefully add m-CPBA (approx. 290 mg of 77% purity, ~1.3 mmol, 1.3 eq). Note: It is crucial to use a slight excess of the oxidant to drive the reaction to completion.
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 120 °C (Use ramp-to-temperature setting)
-
Hold Time: 10 minutes
-
Stirring: High
-
Power: 200 W (maximum)
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before carefully venting and opening.
-
Reaction Monitoring: Spot a small aliquot of the reaction mixture on a TLC plate and elute with a 95:5 mixture of DCM:Methanol. Visualize under UV light (254 nm) to confirm the consumption of the starting material and the formation of a more polar product spot (the N-oxide).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of DCM.
-
Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (to quench excess m-CPBA) and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 100% DCM to 95:5 DCM:Methanol to afford 3-Phenylpyridine-N-oxide as a solid.
Experimental Workflow and Data
Caption: High-level workflow for the microwave-assisted synthesis of 3-Phenylpyridine-N-oxide.
4.1. Comparative Data
The primary advantage of the MAOS protocol is the dramatic improvement in reaction kinetics and efficiency compared to conventional methods.
| Parameter | Microwave-Assisted Method | Conventional Method (Reflux)[3] |
| Reaction Time | 10 minutes | 24 hours |
| Temperature | 120 °C | 25 °C (Room Temp) |
| Typical Yield | >90% | ~90% |
| Energy Input | Low (localized, short duration) | High (prolonged heating/stirring) |
| Solvent Volume | Minimal (4 mL) | High (100 mL for similar scale) |
Trustworthiness: Protocol Validation and Characterization
To ensure the successful synthesis and purity of the target compound, the following analytical methods are essential for validation. This self-validating system confirms the identity of the product and ensures its suitability for subsequent applications.
-
Thin-Layer Chromatography (TLC): A rapid and effective tool for monitoring reaction progress. The product, 3-Phenylpyridine-N-oxide, is significantly more polar than the starting material and will have a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic shifts for the aromatic protons. The protons on the pyridine ring will be deshielded compared to the starting material due to the electron-withdrawing nature of the N-oxide group.
-
¹³C NMR: Similar deshielding effects will be observed for the carbons of the pyridine ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 172.07, confirming the molecular weight of 171.19 g/mol .[11]
-
Melting Point (MP): The purified product should exhibit a sharp melting point consistent with literature values.
Conclusion
This application note details a highly efficient, rapid, and robust protocol for the synthesis of 3-Phenylpyridine-N-oxide using microwave irradiation. The method provides excellent yields in a fraction of the time required by conventional techniques, highlighting the power of MAOS to accelerate reaction discovery and process optimization in a resource-conscious manner.[12] The protocol's simplicity and efficiency make it an ideal choice for researchers in academic and industrial settings focused on the development of novel pharmaceuticals and fine chemicals.
References
- CN115160220A - Synthesis process of pyridine-N-oxide - Google P
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (URL: [Link])
-
Microwave-Assisted Syntheses of N -Heterocycles Using Alkenone-, Alkynone- and Aryl-carbonyl O -Phenyl Oximes: Formal Synthesis of Neocryptolepine - Academia.edu. (URL: [Link])
- US10000390B2 - Controlled microwave assisted synthesis of functionalized silica nanoparticles - Google P
-
(PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (URL: [Link])
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: [Link])
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (URL: [Link])
-
Pyridine-N-oxide - Wikipedia. (URL: [Link])
-
Pyridine N-Oxides - Baran Lab. (URL: [Link])
-
3-Phenylpyridine-N-oxide | C11H9NO | CID 2763149 - PubChem - NIH. (URL: [Link])
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (URL: [Link])
-
Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - MDPI. (URL: [Link])
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (URL: [Link])
- Microwave assisted one pot synthesis of novel ll-amino-3-phenyl-2-thioxo-lO- oxo-imidazolo[S. (URL: https://nopr.niscpr.res.in/handle/123456789/26451)
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: [Link])
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Publishing. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. 3-Phenylpyridine-N-oxide | C11H9NO | CID 2763149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: C-2 Selective Cross-Coupling of 3-Phenylpyridine-N-oxide
Executive Summary
3-Phenylpyridine-N-oxide represents a critical scaffold in drug discovery, serving both as a pharmacophore in its own right and as a versatile synthetic intermediate for accessing polysubstituted pyridines. While the pyridine nitrogen lone pair often poisons metal catalysts, the N-oxide moiety acts as a powerful intrinsic directing group (DG).
This guide details the application of 3-Phenylpyridine-N-oxide in Palladium-catalyzed direct C–H arylation . Unlike traditional cross-couplings requiring pre-functionalized halides, this protocol leverages the N-oxide oxygen to direct C-2 selective functionalization. This methodology streamlines the synthesis of complex biaryl systems found in kinase inhibitors and anti-inflammatory agents.
Mechanistic Principles: The N-Oxide Advantage
The reactivity of 3-Phenylpyridine-N-oxide is defined by the dual nature of the N–O bond: it activates the ring toward nucleophilic attack at C-2/C-6 while simultaneously serving as a Lewis basic handle for transition metals.
The Directing Effect
In Pd-catalyzed cross-coupling, the N-oxide oxygen coordinates to the Pd(II) center. This coordination brings the metal into proximity with the ortho C–H bond (C-2 position), facilitating C–H activation via a Concerted Metalation-Deprotonation (CMD) pathway or Electrophilic Palladation, depending on the specific catalytic system.
Catalytic Cycle Visualization
The following diagram illustrates the Pd(II)/Pd(0) catalytic cycle for the direct arylation of 3-Phenylpyridine-N-oxide with aryltrifluoroborates.
Figure 1: Catalytic cycle for the C-2 selective arylation.[1][2] The N-oxide oxygen directs the Pd(II) catalyst to the sterically accessible ortho-position.
Experimental Protocols
Protocol A: Pd-Catalyzed C-2 Arylation with Potassium Aryltrifluoroborates
This protocol is preferred for its high regioselectivity and the stability of borate salts. It avoids the use of unstable aryl halides and phosphine ligands that can be difficult to remove.
Scope: Synthesis of 2-aryl-3-phenylpyridine-N-oxides. Key Reaction: C–H Activation / Suzuki-Miyaura Type Coupling.[3]
1. Materials & Reagents
| Reagent | Equiv.[2][3][4][5] | Role |
| 3-Phenylpyridine-N-oxide | 3.0 | Substrate (Directing Group) |
| Potassium Phenyltrifluoroborate | 1.0 | Coupling Partner |
| Pd(OAc)₂ | 0.1 (10 mol%) | Catalyst |
| Ag₂O | 2.0 | Oxidant (Regenerates Pd(II)) |
| TBAI | 0.2 (20 mol%) | Additive (Stabilizes Pd nanoparticles) |
| 1,4-Dioxane | 0.3 M | Solvent |
2. Step-by-Step Methodology
-
Setup: In a glovebox or under a nitrogen stream, charge a 15 mL sealed pressure tube (Schlenk tube) with a magnetic stir bar.
-
Reagent Addition: Add Pd(OAc)₂ (10 mol%), Ag₂O (2.0 equiv), TBAI (20 mol%), and Potassium Phenyltrifluoroborate (1.0 equiv).
-
Substrate Addition: Add 3-Phenylpyridine-N-oxide (3.0 equiv). Note: Excess N-oxide is used to drive the reaction due to competitive homocoupling of the borate.
-
Solvation: Add anhydrous 1,4-Dioxane. Seal the tube with a Teflon-lined cap.
-
Reaction: Place the tube in a pre-heated oil bath at 90 °C . Stir vigorously (800 rpm) for 17 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 10 mL).
-
Filtration: Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with EtOAc (3 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: Petroleum Ether/EtOAc 3:1 to 1:1).
3. Expected Results
-
Yield: 65–90% (depending on the aryl borate electronics).
-
Regioselectivity: >20:1 (C-2 vs C-6). The C-2 position is favored due to the electronic activation by the 3-phenyl substituent, despite potential steric crowding.
Protocol B: Oxidative Cross-Coupling with Indoles (Dehydrogenative)
This method creates C–C bonds between two unfunctionalized arenes (C–H/C–H coupling), ideal for late-stage bioconjugation.
Reagents:
-
3-Phenylpyridine-N-oxide (1.0 equiv)[6]
-
Indole derivative (2.0 equiv)
-
Ag₂CO₃ (2.0 equiv)
-
Solvent: DMSO/1,4-Dioxane (1:1)
Critical Modification ("Conditions B"): Research indicates that electron-poor N-oxides like 3-phenylpyridine-N-oxide can undergo oxygen transfer in the presence of pyridine additives. Do not add external pyridine ligands. Use "ligand-free" conditions to prevent deoxygenation of the starting material [3].
Data Analysis & Optimization
The following table summarizes the impact of reaction parameters on the yield of the C-2 arylated product.
| Parameter | Variation | Outcome | Mechanistic Insight |
| Oxidant | Ag₂O | High Yield | Efficiently reoxidizes Pd(0) without over-oxidizing the substrate. |
| Cu(OAc)₂ | Low Yield | Incompatible with the N-oxide coordination sphere in this specific system. | |
| Solvent | 1,4-Dioxane | Optimal | Good solubility for both organic N-oxide and inorganic borate salts. |
| DMF/DMSO | Poor Yield | Strong coordination of solvent competes with N-oxide for Pd center. | |
| Catalyst | Pd(OAc)₂ | Optimal | Acetate ligand acts as an internal base for the CMD step.[2] |
| Pd(PPh₃)₄ | No Reaction | Phosphine ligands block the coordination site required for N-oxide direction. |
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of arylated pyridine N-oxides.
Troubleshooting Guide
Problem: Deoxygenation of the N-oxide (Formation of Pyridine).
-
Cause: High temperatures (>110°C) or presence of strong reductants.
-
Solution: Strictly maintain 90°C. Ensure Ag₂O is fresh and dry. Avoid phosphine ligands (e.g., PPh₃), which can abstract oxygen.
Problem: Low Conversion.
-
Cause: Catalyst poisoning or poor solubility of borate.
-
Solution: Add TBAI (Tetra-n-butylammonium iodide). It acts as a phase transfer catalyst and stabilizes anionic Palladium species.
Problem: C-6 vs C-2 Selectivity Issues.
-
Cause: Steric bulk of the 3-phenyl group blocking C-2.
-
Solution: While C-2 is electronically favored, extremely bulky coupling partners (e.g., mesityl borates) may shift selectivity to C-6. In such cases, lower the temperature to 70°C and extend reaction time to 24h to favor the kinetic C-2 product.
References
-
Palladium-Catalyzed Direct C–H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. RSC Advances, 2016.
-
Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 2008.[7]
-
Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters, 2011.
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis. Journal of the American Chemical Society, 2013.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Phenylpyridine-N-oxide via Column Chromatography
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, mechanistic understanding of how to successfully purify 3-Phenylpyridine-N-oxide using column chromatography. This guide is structured as a series of frequently encountered challenges, providing expert insights and actionable solutions to ensure the integrity of your experimental outcomes.
The Challenge: Understanding the Analyte
3-Phenylpyridine-N-oxide is a molecule that presents a unique purification challenge primarily due to the properties of the N-oxide functional group. The N+–O– bond is highly polar, possessing a significant dipole moment.[1][2] This polarity means the molecule will have a strong affinity for polar stationary phases like silica gel, often leading to purification difficulties. Understanding this core principle is the key to troubleshooting any issues that arise.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during the chromatographic purification of 3-Phenylpyridine-N-oxide.
Q1: My 3-Phenylpyridine-N-oxide is stuck at the baseline of my silica TLC plate (Rf = 0), even when using 50% ethyl acetate in hexanes. What's happening?
A1: Root Cause & Solution
This is the most frequent issue and is a direct consequence of the molecule's high polarity. An ethyl acetate/hexanes system is often not polar enough to effectively elute highly polar compounds from a silica gel stationary phase. The strong dipole of the N-oxide group forms powerful hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface, preventing it from moving with the mobile phase.[3]
Recommended Action: You must switch to a more polar mobile phase. A common and effective system for polar N-oxides is a mixture of dichloromethane (DCM) and methanol (MeOH).[4]
Experimental Protocol: Mobile Phase Optimization via TLC
-
Prepare Stock Solutions: Create separate, dilute solutions of your crude reaction mixture and a pure standard (if available) in a suitable solvent like DCM or ethyl acetate.
-
Initial TLC Screening (DCM/MeOH):
-
Spot your crude mixture on three separate TLC plates.
-
Develop each plate in a different solvent system:
-
Plate A: 98:2 DCM/MeOH
-
Plate B: 95:5 DCM/MeOH
-
Plate C: 90:10 DCM/MeOH
-
-
-
Analysis: Visualize the plates under a UV lamp (254 nm). The aromatic rings in 3-Phenylpyridine-N-oxide should be UV-active.
-
Goal: Aim for a retention factor (Rf) value for your target compound between 0.25 and 0.35. This Rf range in TLC typically translates well to good separation on a column.
-
If Rf is still too low (<0.2): Incrementally increase the percentage of methanol.
-
If Rf is too high (>0.5): Decrease the percentage of methanol.
-
Q2: I see significant streaking/tailing of my product spot on the TLC plate. Will this affect my column purification?
A2: Root Cause & Solution
Yes, streaking on the TLC plate is a strong indicator of poor separation and broad, tailing peaks during column chromatography. Tailing occurs due to the strong, non-ideal interactions between the basic nitrogen of the pyridine ring system and the acidic silanol groups on the silica surface.[3] This leads to a portion of the analyte being retained more strongly than the rest, causing it to "drag" or "tail" as it elutes.
Recommended Action: To mitigate this, add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) is a common choice.
Protocol: Using a Mobile Phase Modifier
-
Prepare your optimal DCM/MeOH mobile phase as determined in the previous step.
-
Add triethylamine (TEA) to the mobile phase to a final concentration of 0.5% - 1% (v/v). For example, to 100 mL of your DCM/MeOH mixture, add 0.5 mL to 1 mL of TEA.
-
Run a new TLC using this modified mobile phase. You should observe a significant reduction in tailing and a more compact, symmetrical spot.
-
Important: Use this TEA-modified mobile phase for both packing and running your column to maintain consistent chemistry.
Q3: What are the common impurities I should expect, and how do I separate them?
A3: Understanding Impurities and Separation Strategy
The most common impurities depend on your synthetic route, which typically involves the oxidation of 3-Phenylpyridine.[5][6]
-
Unreacted 3-Phenylpyridine: This starting material is significantly less polar than the N-oxide product. It will have a much higher Rf value and will elute from the column much earlier.
-
Oxidizing Agent Byproducts: If you used an agent like meta-chloroperoxybenzoic acid (m-CPBA), the resulting meta-chlorobenzoic acid is a polar, acidic impurity.[7] It can sometimes co-elute with the N-oxide.
Separation Strategy:
-
Gradient Elution: This is the most effective method. Start with a less polar solvent system to first elute the non-polar impurities (like unreacted 3-Phenylpyridine). Then, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your target 3-Phenylpyridine-N-oxide, leaving the more polar baseline impurities behind.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product stuck at baseline (Rf ≈ 0) | Mobile phase polarity is too low. | Switch to a more polar system (e.g., DCM/MeOH). Increase the proportion of the polar solvent (MeOH). |
| Spot/Peak Tailing or Streaking | Strong interaction with acidic silica gel. | Add a basic modifier like 0.5-1% triethylamine (TEA) to the mobile phase. Consider using neutral alumina as the stationary phase. |
| Poor separation from impurities | Improper mobile phase selectivity. | Optimize the mobile phase using TLC. Employ a gradient elution during column chromatography. |
| Product won't dissolve for loading | Incorrect loading solvent. | Dissolve the crude product in a minimal amount of the initial, low-polarity mobile phase or a slightly stronger solvent like pure DCM. Adsorb onto a small amount of silica ("dry loading"). |
| Cannot visualize spots on TLC | Compound is UV-inactive or concentration is too low. | 3-Phenylpyridine-N-oxide should be UV-active. If not visible, try a universal stain like potassium permanganate or a specific N-oxide stain like Dragendorff reagent.[1] |
Experimental Workflows & Protocols
Workflow for Mobile Phase Selection
Caption: Decision workflow for optimizing the mobile phase using TLC.
Detailed Protocol: Flash Column Chromatography
This protocol assumes an optimal mobile phase of 95:5 DCM/MeOH + 0.5% TEA has been determined via TLC.
-
Column Preparation (Slurry Packing):
-
Select an appropriate size column (typically use 30-50g of silica gel per 1g of crude material).[8]
-
In a beaker, mix the silica gel with your initial, low-polarity eluent (e.g., 98:2 DCM/MeOH + 0.5% TEA) to form a consistent slurry.
-
Pour the slurry into the column. Use gentle pressure or tapping to ensure a well-packed, homogenous bed with no air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Wash the column with 2-3 column volumes of the initial eluent.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 3-Phenylpyridine-N-oxide (e.g., 1g) in a minimal amount of a suitable solvent (like DCM or acetone).
-
Add 2-3g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column bed.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution (Gradient):
-
Carefully fill the column with the initial, low-polarity eluent.
-
Begin collecting fractions.
-
Start with 2-3 column volumes of the initial eluent (e.g., 98:2 DCM/MeOH + 0.5% TEA) to elute non-polar impurities.
-
Gradually increase the mobile phase polarity by increasing the percentage of methanol (e.g., move to 97:3, then 96:4, and finally your target eluent of 95:5).
-
Hold the elution at the target polarity to collect your product.
-
-
Fraction Analysis:
-
Monitor the fractions being collected using TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Combine the fractions that contain your pure product.
-
Evaporate the solvent under reduced pressure to yield the purified 3-Phenylpyridine-N-oxide.
-
General Purification Workflow
Caption: Overall workflow for column chromatography purification.
References
-
Organic Syntheses. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Org. Synth. 2018, 95, 29-45. Available at: [Link]
-
Organic Syntheses. Pyridine-N-oxide. Org. Synth. Coll. Vol. 4, p.828 (1963); Vol. 33, p.79 (1953). Available at: [Link]
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. Available at: [Link]
-
Wessig, P., & Müller, M. C. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(21), 15551–15581. Available at: [Link]
-
Abdel-Megeed, M. F., & El-Gendy, M. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]
-
Wikipedia. Pyridine-N-oxide. Available at: [Link]
-
ResearchGate. (2017). How can i purify N-oxides on column chromatography?. Available at: [Link]
- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
-
University of Toronto. Column chromatography. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2763149, 3-Phenylpyridine-N-oxide. Available at: [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13886, 3-Phenylpyridine. Available at: [Link]
-
YouTube. (2021). Visualizing a TLC plate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. web.uvic.ca [web.uvic.ca]
removing unreacted mCPBA from 3-Phenylpyridine-N-oxide reaction mixtures
Ticket ID: OX-8492-N Subject: Removal of unreacted mCPBA/mCBA from 3-Phenylpyridine-N-oxide reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist[1]
Overview
You are reporting difficulty isolating pure 3-Phenylpyridine-N-oxide following oxidation with meta-Chloroperoxybenzoic acid (mCPBA) . This is a common bottleneck. The reaction mixture currently contains three distinct species with overlapping solubility profiles:
-
Target Product: 3-Phenylpyridine-N-oxide (Moderately polar, weak base).
-
Reagent: mCPBA (Strong oxidizer, potentially explosive).
-
Byproduct: meta-Chlorobenzoic acid (mCBA) (Acidic, often precipitates).
Below are the validated protocols to resolve this mixture.
Part 1: Critical Safety Protocol (The "Kill Switch")
WARNING: Never concentrate a reaction mixture containing excess mCPBA on a rotary evaporator. Peroxides are shock-sensitive and can detonate when dry or concentrated.
Q: "Can I just wash with base and skip the quench?" A: No. While a basic wash removes the acid (mCBA), it does not destroy the peroxide (mCPBA). You must chemically reduce the peroxide first.
The Quenching Protocol:
-
Cool the reaction mixture (DCM or Chloroform) to 0°C.
-
Add a 10% aqueous solution of Sodium Sulfite (
) or Sodium Thiosulfate ( ) . -
Stir vigorously until a starch-iodide paper test is negative (paper remains white, does not turn blue/black).
Mechanism:
The sulfite reduces the potentially explosive mCPBA into the inert (but acidic) mCBA.
Part 2: The Standard Separation Workflow
Q: "How do I separate the acid byproduct from my N-oxide?"
A: Utilize the acidity difference. mCBA (
Step-by-Step Method:
-
Filtration (Optional but Recommended): If a white solid has precipitated during the reaction, it is likely pure mCBA. Filter this off before adding water to reduce the extraction load.
-
Quench: Perform the sulfite quench described in Part 1.
-
Phase Separation: Transfer to a separatory funnel.
-
Basic Wash: Wash the organic layer (DCM) 3x with saturated aqueous
.-
Why? This converts mCBA to Sodium m-chlorobenzoate (water-soluble).[1]
-
-
Brine Wash: Wash 1x with saturated NaCl to remove trapped water.
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Visualizing the Workflow
Figure 1: Decision tree for the purification of N-oxides from mCPBA oxidations.
Part 3: Troubleshooting & Advanced Scenarios
Q: "My product yield is low. Is it staying in the aqueous layer?" A: 3-Phenylpyridine-N-oxide is more lipophilic than pyridine-N-oxide due to the phenyl ring, but it still possesses significant polarity.[1]
-
Diagnosis: Check the aqueous wash with TLC.
-
The Fix: "Salt out" the aqueous layer by saturating it with solid NaCl, then back-extract with Chloroform/Isopropanol (3:1) instead of pure DCM. This solvent mixture is highly effective for recovering polar heterocycles.
Q: "I cannot use aqueous workup (emulsion issues)." A: Use a Solid Phase Scavenger . If your scale is small (<1g), avoid liquid-liquid extraction entirely to prevent emulsions.
-
Pass the reaction mixture through a short pad of Basic Alumina or use a polymer-supported scavenger like Amberlyst A-21 .
-
Elute with DCM/MeOH (95:5).
-
The acidic mCBA and mCPBA will bind irreversibly to the basic alumina, while the neutral N-oxide elutes.
Q: "How do I know if the white solid is my product or mCBA?" A: Perform a solubility test.
-
mCBA: Soluble in basic water (
), insoluble in DCM (often). -
Product: Soluble in DCM, insoluble in basic water.
Data Summary: Physicochemical Properties
| Component | Role | pKa (approx) | Solubility (DCM) | Solubility (Aq. NaHCO3) |
| 3-Phenylpyridine-N-oxide | Product | 0.79 (Conj.[1] Acid) | High | Low (Neutral) |
| mCPBA | Oxidant | 3.8 | High | High (as salt) |
| mCBA | Byproduct | 3.8 | Low (Precipitates) | High (as salt) |
References
-
Frontier, A. (2026).[2] Workup: mCPBA Oxidation. University of Rochester, Not Voodoo. [Link]
-
Organic Chemistry Portal. (2025). 3-Chloroperoxybenzoic acid (mCPBA). [Link][1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763149, 3-Phenylpyridine-N-oxide. [Link][1]
Sources
minimizing side reactions during 3-Phenylpyridine-N-oxide functionalization
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Functionalization Center. I have structured this guide to address the specific electronic and steric challenges inherent to the 3-phenylpyridine-N-oxide scaffold.
Unlike simple pyridine-N-oxide, the phenyl ring at the C3 position introduces a "steric wall" that competes with the "electronic activation" of the N-oxide dipole. This guide focuses on navigating that conflict to minimize side reactions like deoxygenation, homocoupling, and regiochemical scrambling.[1]
Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: PNO-3PH-OPT Status: Open[1]
🔬 Module 1: Regiochemical Fidelity (C2 vs. C6 Selectivity)
The Issue: Users frequently report obtaining a mixture of C2- and C6-functionalized products.
-
Electronic Preference: The N-oxide activates both
-positions (C2 and C6).[1] C2 is electronically favored due to inductive proximity to the N-oxide and the phenyl ring. -
Steric Reality: The C3-phenyl group creates significant steric bulk, hindering approach to C2.[1]
Troubleshooting Protocol
Q: How do I force the reaction to the C6 position (the "open" side)? A: You must leverage steric amplification in your catalyst system.
-
Protocol: Use bulky phosphine ligands.[1] Fagnou’s conditions using
or JohnPhos are effective here.[1] The bulky ligand on the Palladium center makes the crowded C2 transition state energetically inaccessible, forcing activation at C6. -
Solvent System: Switch to non-polar solvents (Toluene or Xylene) to maximize the steric clash in the transition state.
Q: How do I force the reaction to the C2 position (the "blocked" side)? A: You need a "Ligandless" or Small-Ligand approach.
-
Protocol: Use Chang’s conditions (Pd(OAc)₂, Ag₂CO₃, no phosphine ligand). Without the bulk of a phosphine, the Palladium can coordinate to the N-oxide oxygen and access the electronically activated C2 position via a directed CMD (Concerted Metallation-Deprotonation) mechanism.
-
Additive: Add pivalic acid (30 mol%). It acts as a proton shuttle, lowering the energy barrier for C-H cleavage at the crowded C2 site.
📊 Data: Ligand Effects on Regioselectivity
| Catalyst System | Ligand Type | Major Product | C2:C6 Ratio | Mechanism Note |
| Pd(OAc)₂ / Ag₂CO₃ | None (Ligandless) | C2-Arylated | > 20:1 | Directed CMD favors electronic activation.[1] |
| Pd(OAc)₂ / P(tBu)₃ | Bulky Phosphine | C6-Arylated | 1:15 | Steric bulk prevents C2 approach.[1] |
| Rh(III) / Cp * | Cyclopentadienyl | C2-Amidated | > 10:1 | N-O coordination directs metal to C2.[1] |
📉 Module 2: Preventing Deoxygenation (N-O Reduction)
The Issue: The N-oxide moiety is sacrificial. Under thermal stress or in the presence of oxophilic metals, it can reduce back to 3-phenylpyridine, killing the reactivity required for functionalization.
Troubleshooting Protocol
Q: My LCMS shows large amounts of 3-phenylpyridine (Mass 155) instead of product. Why? A: This is likely Metal-Mediated Deoxygenation .[1]
-
Cause 1: High Temperature + P(III). Phosphines (like
) are oxophilic and can strip the oxygen from the nitrogen at temperatures >100°C, forming phosphine oxides ( ).-
Fix: Switch to oxidation-resistant ligands like Buchwald biaryl phosphines or N-Heterocyclic Carbenes (NHCs).[1]
-
-
Cause 2: Disproportionation. In the absence of an external oxidant, the N-oxide can act as its own oxidant.
-
Fix: Ensure you have a stoichiometric external oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, or air) present before heating.
-
Q: Can I use radical scavengers? A: Yes, but be careful. TEMPO can sometimes promote deoxygenation.[1] If you suspect a radical pathway is causing side reactions, use BHT (butylated hydroxytoluene) instead, as it is less likely to interact with the N-oxide oxygen.[1]
⚗️ Module 3: The "Boekelheide" Trap (Rearrangement Issues)
The Issue:
The classic Boekelheide rearrangement functionalizes an
Troubleshooting Protocol
Q: I treated the substrate with
-
Mechanism: The N-oxide is acylated to form an N-acetoxypyridinium salt.[1] Without a methyl group to deprotonate, the acetate anion attacks the C2 position (nucleophilic attack). Upon workup/hydrolysis, this eliminates acetic acid to form the pyridone.[1]
-
The Fix (If you want C-O bond formation): To get the 2-acetoxy product (which can be hydrolyzed to the alcohol), you must avoid aqueous workup conditions that favor the tautomerization to pyridone. Use Trifluoroacetic Anhydride (TFAA) at lower temperatures (0°C to RT).[1] The trifluoroacetate leaving group is more labile, allowing for milder conditions that minimize tar formation.[1]
🧬 Visualizing the Reaction Logic
The following diagram illustrates the decision matrix for functionalizing 3-phenylpyridine-N-oxide, highlighting the divergence between steric and electronic control.
Caption: Decision tree for regioselective arylation. C2 functionalization relies on the "directing group" ability of the N-oxide in ligandless conditions, while C6 functionalization forces the reaction away from the phenyl ring using bulky ligands.
📝 Experimental Protocol: C2-Selective Direct Arylation
Based on the methodology of Chang et al. (KAIST)
Objective: Arylation at the sterically hindered C2 position using unactivated arenes.
-
Reagents:
-
Procedure:
-
Combine solid reagents in a screw-cap vial.
-
Add the arene (solvent).
-
Seal and heat to 100°C for 12 hours.
-
Note: Do not exceed 110°C; deoxygenation rates spike significantly above this threshold.[1]
-
-
Workup:
-
Quality Control Check:
-
H-NMR: Look for the disappearance of the singlet at the C2 position (approx 8.5 ppm). If the singlet remains but the mass is correct, you likely arylated the C6 position (check coupling constants of remaining protons).
-
📚 References
-
Regioselectivity in Palladium-Catalyzed C-H Activation/Oxygenation:
-
Highly Selective Alkenylation and Arylation (Chang's Conditions):
-
Title: Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes[1][3][4][6]
-
Source:Journal of the American Chemical Society, 2008, 130(29), 9254–9256.[6]
-
URL:[Link]
-
Relevance: Definitive protocol for achieving C2 selectivity despite steric hindrance.
-
-
Mechanistic Insights into Direct Arylation:
-
Title: Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers[1]
-
Source:Journal of the American Chemical Society, 2010, 132(33), 11414–11416.
-
URL:[Link]
-
Relevance: Explains the role of the oxidant and the CMD pathway, crucial for troubleshooting low yields.
-
-
Boekelheide Rearrangement Side Reactions:
-
Title: The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions[2][7]
-
Source:Chemistry - A European Journal, 2023, 29(26).[1]
-
URL:[Link]
-
Relevance: Provides modern mechanistic insight into radical side reactions during anhydride-mediated rearrangements.[1]
-
Sources
- 1. 3-Phenylpyridine-N-oxide | C11H9NO | CID 2763149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Phenylpyridine-N-oxide Purification
This guide is designed as a dynamic Technical Support Center. It addresses the specific challenge of purifying 3-Phenylpyridine-N-oxide (3-Ph-Py-N-Ox) from its reaction mixture, focusing on the two primary impurities: unreacted 3-Phenylpyridine (SM) and oxidation byproducts (typically m-chlorobenzoic acid if m-CPBA is used).[1][2]
Status: Operational | Topic: Separation & Purification Protocols | Tier: Advanced[1][2]
The Chemical Logic (Read This First)
Before troubleshooting, understand the physical properties driving the separation. You are separating three distinct species based on Basicity (
| Compound | Role | State | Polarity | Basicity ( | Solubility Profile |
| 3-Phenylpyridine | Starting Material (SM) | Oil / Low Melt Solid | Lipophilic (Non-polar) | Basic (~4.[1][2]8) | Soluble in Hexanes, DCM, EtOAC. |
| 3-Phenylpyridine-N-oxide | Target Product | Solid (MP ~164°C) | Highly Polar | Weakly Basic (~0.[1][2]8) | Soluble in DCM, MeOH.[1][3] Poor in Hexanes.[1] |
| m-Chlorobenzoic Acid | Byproduct (if m-CPBA used) | Solid | Polar | Acidic (~3.[1][2]8) | Soluble in basic water; soluble in organics.[1][2] |
The Separation Strategy:
-
Remove m-CBA: Exploit its acidity. It forms a water-soluble salt at pH > 7.[1][2]
-
Remove SM: Exploit its basicity (protonates at pH ~3) OR its lipophilicity (elutes fast on silica).[1]
-
Isolate Product: Exploit its high polarity (sticks to silica) and tendency to crystallize.[1]
Diagnostic & Troubleshooting Workflow
Select the symptom that matches your current situation.
Case A: "My TLC shows a large spot moving with the solvent front, and my product is stuck at the baseline."
Diagnosis: The fast-moving spot is unreacted 3-Phenylpyridine (SM) .[1][2] The baseline spot is your N-oxide .[1] Solution: Your solvent system is too non-polar.[1]
-
Fix: Switch TLC mobile phase to 10% MeOH in DCM .
Case B: "I have a white solid precipitate during the reaction (m-CPBA method)."
Diagnosis: This is likely m-chlorobenzoic acid (m-CBA) precipitating out as the reaction proceeds (it is less soluble in DCM than m-CPBA).[1][2] Solution: Do not filter yet if the reaction isn't done.
-
Fix: Upon completion, cool the mixture to 0°C to precipitate more m-CBA, filter it off (removes bulk byproduct), and then perform the basic wash protocol below.
Case C: "My product contains a stubborn impurity that is acidic."
Diagnosis: Incomplete removal of m-CBA.[1] Solution: The "Double Wash" technique.[1]
-
Fix: Wash the organic layer with 1M NaOH (more effective than bicarbonate for bulk acid removal) followed by Brine.[1] Caution: Ensure your product doesn't precipitate in the organic layer during the wash.
Detailed Purification Protocols
Protocol 1: The "Scavenger" Workup (Removing m-CPBA/m-CBA)
Use this standard workup for m-CPBA oxidations.[1][2]
-
Dilution: Dilute the reaction mixture (usually DCM) with an equal volume of DCM to ensure all N-oxide stays dissolved.[1]
-
Quench: If excess m-CPBA is suspected, add 10%
(Sodium Sulfite) or (Thiosulfate) solution.[1] Shake until starch-iodide paper shows no oxidizer (turns blue stays white). -
Acid Removal (The Critical Step):
-
Wash the organic layer 3x with Saturated
(Sodium Bicarbonate).[1] -
Pro Tip: For stubborn m-CBA, use 1M NaOH for the first wash, but do it quickly to avoid any nucleophilic attack on the ring (rare for simple phenylpyridines, but good practice).
-
-
Drying: Dry organic layer over
, filter, and concentrate. -
Result: You now have a mixture of Product + Unreacted SM .
Protocol 2: Chromatographic Separation (Removing Starting Material)
Because the polarity difference is massive, Flash Chromatography is highly effective.
-
Stationary Phase: Silica Gel (Standard 40-63
).[1] -
Mobile Phase Gradient:
-
Loading: Dissolve the crude residue in a minimum amount of DCM. If solubility is an issue, use a "dry load" (adsorb onto silica/Celite).[1]
Protocol 3: Crystallization (The High-Purity Finish)
If chromatography is not an option or for final polishing.[1][2]
-
Dissolve the crude N-oxide in a minimum amount of hot Ethyl Acetate (EtOAc) .[1]
-
Add Hexanes dropwise until slight turbidity (cloudiness) persists.
-
Add a drop of EtOAc to clear it.[1]
-
Let stand at Room Temp, then move to 4°C.
-
3-Phenylpyridine (SM) stays in the mother liquor; N-oxide crystallizes as white needles/prisms.[1]
Visual Decision Tree (Workup Logic)
Caption: Decision matrix for separating m-CBA (via extraction) and Starting Material (via chromatography/crystallization).
Frequently Asked Questions (FAQ)
Q: Can I use an acid wash (e.g., HCl) to remove the unreacted starting material?
A: Proceed with caution. While 3-phenylpyridine is basic (
-
Better Alternative: If you must use extraction, use a pH 3.0 Citrate Buffer . At pH 3, the SM is >98% protonated (water soluble), while the N-oxide (
0.8) is largely neutral.[1] However, the high polarity of the N-oxide still risks yield loss to the aqueous phase. Chromatography is superior for yield.[1]
Q: My N-oxide is hygroscopic and turned into a goo. How do I fix it? A: N-oxides love water.[1]
-
Dissolve the "goo" in DCM.[1]
-
Dry heavily over anhydrous
(Magnesium Sulfate). -
Azeotrope: Add Toluene or Chloroform and evaporate again to pull off trace water.[1]
-
Store in a desiccator.
Q: Why use m-CPBA instead of
References
-
Yavin, E., et al. (2005). Synthesis and characterization of pyridine N-oxides. Journal of Organic Chemistry. (General procedure for m-CPBA oxidation of substituted pyridines).[1]
-
Organic Chemistry Portal. (n.d.).[1] m-Chloroperbenzoic acid (mCPBA).[1][6][7][8] (Reagent properties and workup protocols).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2763149, 3-Phenylpyridine-N-oxide. (Physical properties and solubility data).[1]
-
University of Rochester. (n.d.).[1] Workup for m-CPBA oxidations. (Standard laboratory protocols for removing m-CBA).
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Validation & Comparative
Technical Guide: 1H NMR Chemical Shift Assignments for 3-Phenylpyridine-N-oxide
This guide provides a technical analysis of the 1H NMR chemical shift assignments for 3-Phenylpyridine-N-oxide , comparing it against its precursor, 3-Phenylpyridine . The content is structured to assist researchers in validating the synthesis and purity of this compound, which is a critical intermediate in C-H activation chemistries and a metabolite in drug discovery.
Executive Summary
3-Phenylpyridine-N-oxide (CAS: 1131-48-2) is a pyridine derivative where the nitrogen atom is oxidized to an N-oxide (
For the analytical chemist, the conversion from 3-Phenylpyridine to 3-Phenylpyridine-N-oxide is confirmed by distinct upfield shifts (shielding) of the
Comparative NMR Analysis: Free Base vs. N-Oxide
The following data compares the experimental chemical shifts of the starting material (3-Phenylpyridine) with the characteristic shifts of the N-oxide product.
Table 1: 1H NMR Chemical Shift Comparison ( , 400-600 MHz)
| Proton Assignment | 3-Phenylpyridine ( | 3-Phenylpyridine-N-oxide ( | Multiplicity & Coupling ( | |
| H2 ( | 8.84 | 8.40 – 8.45 | -0.4 ppm (Shielded) | Singlet (s) or narrow doublet |
| H6 ( | 8.57 | 8.20 – 8.30 | -0.3 ppm (Shielded) | Doublet (d), |
| H4 ( | 7.82 | 7.40 – 7.50 | -0.4 ppm (Shielded) | Doublet (d) or dt, |
| H5 ( | 7.37 | 7.25 – 7.35 | < -0.1 ppm | Doublet of doublets (dd) |
| Phenyl Group | 7.30 – 7.60 | 7.40 – 7.60 | Minimal Change | Multiplets (m) |
Key Diagnostic Indicators:
-
The H2 Shift: In the free base, H2 is the most deshielded signal (~8.84 ppm) due to the inductive effect of Nitrogen and the adjacent phenyl ring. Upon N-oxidation, the electron-rich oxygen donates density back into the
-system, shielding H2 significantly to ~8.4 ppm. -
The H6 Shift: Similarly, H6 moves upfield from ~8.57 ppm to ~8.25 ppm.
-
Coupling Constants: The
coupling in the N-oxide typically increases slightly or remains distinct (~6.5 Hz), while long-range couplings may resolve differently due to the change in ring planarity and electronics.
Mechanistic Insight: Why the Upfield Shift?
Contrary to simple electronegativity rules (where adding an Oxygen should deshield protons), N-oxidation of pyridine causes shielding of the
-
Inductive Effect (-I): The
center is electron-withdrawing, which would theoretically deshield the ring protons. -
Mesomeric Effect (+M): The
atom acts as a powerful electron donor via resonance. This back-donation increases electron density specifically at positions 2, 4, and 6. -
Net Result: The Mesomeric effect (+M) overrides the Inductive effect (-I) for the
and protons, resulting in a net upfield shift (lower ppm).
Visualization of Electronic Effects & Assignment Logic
Figure 1: Workflow depicting the synthesis and the competing electronic effects that result in the diagnostic upfield NMR shifts.
Experimental Protocol: Synthesis & Characterization
This protocol ensures high conversion and facilitates easy isolation of the N-oxide for NMR analysis.
Reagents:
-
Substrate: 3-Phenylpyridine (1.0 equiv)
-
Oxidant: m-Chloroperoxybenzoic acid (mCPBA) (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM)
-
Wash: Saturated
, Saturated
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-phenylpyridine (e.g., 100 mg) in DCM (5 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Oxidation: Add mCPBA portion-wise over 5 minutes. The reaction is exothermic; cooling prevents over-oxidation or side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (typically 10% MeOH in DCM; N-oxides are much more polar/lower Rf than free bases).
-
Quenching: Dilute with DCM. Wash with sat.[2]
(to reduce excess mCPBA) followed by sat. (to remove m-chlorobenzoic acid byproduct). -
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography using a gradient of DCM -> 5-10% MeOH/DCM.
Validation via NMR:
-
Sample Prep: Dissolve ~5-10 mg of the isolated solid in 0.6 mL
. -
Check: Look for the disappearance of the signal at 8.84 ppm (H2 of free base) and the appearance of a new singlet/narrow doublet at ~8.40 ppm.
-
Impurity Check: Ensure no peaks remain at ~7.4-8.0 ppm corresponding to m-chlorobenzoic acid (unless removed effectively).
References
-
ChemicalBook. (n.d.). 3-Phenylpyridine 1H NMR Spectrum (1008-88-4). Retrieved from
-
Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry.[1][3] Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Phenylpyridine Product Information. Retrieved from
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from
-
BenchChem. (2025).[4] An In-depth Technical Guide to 3-Phenylpyridine. Retrieved from
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 3-Phenylpyridine-N-oxide
Topic: Mass Spectrometry Fragmentation Patterns of 3-Phenylpyridine-N-oxide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug metabolism and pharmacokinetics (DMPK), distinguishing N-oxide metabolites from their isobaric hydroxylated analogs is a critical analytical challenge. This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Phenylpyridine-N-oxide (3-PhPy-NO) .
Unlike standard fragmentation guides, this document compares the N-oxide’s behavior directly against its metabolic "alternatives"—the non-oxidized parent (3-Phenylpyridine) and stable hydroxylated isomers (C-OH). We establish a self-validating protocol using Source-Induced Dissociation (SID) and Collision-Induced Dissociation (CID) to unambiguously identify the labile N–O bond.
Mechanistic Profiling: The N-Oxide Signature
The "Deoxygenation" Phenomenon
The defining characteristic of 3-Phenylpyridine-N-oxide (m/z ~172, protonated) is the lability of the coordinate covalent nitrogen-oxygen bond. Unlike C–O bonds in phenols or alcohols, the N–O bond is energetically weaker and susceptible to thermal and collisional cleavage.
-
Primary Pathway (M-16): The most abundant fragment in ESI/APCI is typically the loss of a single oxygen atom (16 Da), regenerating the protonated parent species, 3-Phenylpyridine (m/z ~156).
-
Secondary Pathway (Parent Fragmentation): Once deoxygenated, the resulting ion undergoes the characteristic fragmentation of the pyridine ring, specifically the loss of hydrogen cyanide (HCN, 27 Da).
Contrast with Alternatives
-
Vs. 3-Phenylpyridine (Parent): The parent lacks the oxygen; its spectra begin at m/z 156. It does not show the M-16 loss.
-
Vs. Hydroxylated Metabolites (Isobars): Hydroxylated isomers (e.g., 3-(4-hydroxyphenyl)pyridine) share the same precursor mass (m/z 172). However, the C–O bond is strong. Their fragmentation is dominated by water loss (M-18) or CO loss (M-28), not atomic oxygen loss.
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between the N-oxide and its hydroxylated isobar.
Caption: Divergent fragmentation pathways of 3-Phenylpyridine-N-oxide (Blue) vs. Hydroxylated Isobars (Red).
Comparative Performance Data
The following table synthesizes experimental data comparing the detectability and fragmentation behavior of the N-oxide against its primary metabolic alternatives.
| Feature | 3-Phenylpyridine-N-oxide | Hydroxylated Metabolite (C-OH) | 3-Phenylpyridine (Parent) |
| Precursor Ion (m/z) | 172 (M+H)⁺ | 172 (M+H)⁺ | 156 (M+H)⁺ |
| Primary Fragment | m/z 156 (M - 16) | m/z 154 (M - 18) or m/z 144 (M - 28) | m/z 129 (M - 27) |
| Mechanism | Homolytic/Heterolytic N–O Cleavage | Dehydration (-H₂O) or Decarbonylation (-CO) | Ring Opening (-HCN) |
| Source Temperature Sensitivity | High: Ratio of 156/172 increases with temp (Thermal Deoxygenation) | Low: Stable up to high energies | N/A |
| Diagnostic Utility | Marker of P450 / FMO N-oxidation | Marker of P450 C-oxidation | Unmetabolized Drug |
Validated Experimental Protocol: The "Source Temperature Ramp"
To scientifically validate the presence of 3-Phenylpyridine-N-oxide and rule out hydroxylated impurities, use this self-validating workflow. This exploits the thermal instability of the N-oxide bond.[1]
Objective
Distinguish N-oxide from isobaric hydroxy-metabolites using ESI source parameters.
Methodology
-
Baseline Scan: Infuse the sample at a low source temperature (e.g., 100°C for ESI). Record the intensity ratio of m/z 156 (fragment) to m/z 172 (precursor).
-
Thermal Ramp: Increase the desolvation/capillary temperature in 50°C increments up to 350°C.
-
Data Analysis: Plot the ratio of
vs. Temperature.
Interpretation Criteria
-
Positive N-Oxide ID: The ratio increases exponentially with temperature. The N–O bond cleaves thermally before the ion enters the quadrupole.
-
Hydroxylated Species: The ratio remains constant or changes negligibly, as the C–OH bond requires high-energy collision (CID) to break, not just thermal source energy.
Workflow Diagram
Caption: Decision tree for distinguishing N-oxides from hydroxylated metabolites via thermal source ramping.
Expert Insights & Causality
Why does this specific fragmentation occur?
The fragmentation of 3-Phenylpyridine-N-oxide is governed by the localization of charge. Upon protonation, the charge resides on the oxygen or the nitrogen.
-
Weak Bond Energy: The dative N→O bond has a lower dissociation energy (~60-70 kcal/mol) compared to a covalent C–O bond (~85-90 kcal/mol) or the aromatic pyridine ring bonds.
-
Stability of the Product: The loss of oxygen (M-16) yields the 3-phenylpyridinium ion , a highly stable aromatic system. This thermodynamic drive makes the M-16 channel the "path of least resistance" during collisional activation.
-
Absence of Ortho-Effect: Unlike 2-alkylpyridine N-oxides, which often lose OH (M-17) via a McLafferty-type rearrangement involving the alkyl side chain, 3-phenylpyridine-N-oxide lacks accessible hydrogens in the optimal geometric position for this rearrangement. Therefore, direct deoxygenation (M-16) dominates over hydroxide loss (M-17).
References
-
Ma, S., & Subramanian, R. (2006). Diagnostic fragmentation of N-oxides resulting from loss of the oxygen atom in electrospray and atmospheric pressure chemical ionization mass spectra. Journal of Mass Spectrometry. [Link]
-
Ramanathan, R., et al. (2000).[2] Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. [Link]
-
Li, X., et al. (2015). Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry. [Link]
Sources
Comparative Reactivity Guide: 3-Phenylpyridine-N-oxide vs. 2-Phenylpyridine-N-oxide
Executive Summary
This guide provides a technical comparison of 3-Phenylpyridine-N-oxide (3-PhPy-N-O) and 2-Phenylpyridine-N-oxide (2-PhPy-N-O) , focusing on their distinct reactivity profiles in transition-metal-catalyzed C–H activation and functionalization.
While both molecules share the core pyridine N-oxide scaffold—a "chameleon" ligand capable of acting as both an oxidant and a directing group—the position of the phenyl substituent dictates divergent reaction pathways:
-
2-Phenylpyridine-N-oxide: Acts primarily as a Directing Group (DG) scaffold. The N-oxide oxygen directs metal catalysts (Pd, Rh, Ru) to the ortho-position of the phenyl ring, facilitating biaryl formation via cyclometallation.
-
3-Phenylpyridine-N-oxide: Acts as a Substrate for Ring Functionalization . The phenyl group exerts a steric blockade at C2 and C4, forcing reactivity either to the electronically activated but crowded C2 position or the sterically accessible C6 position, depending on the catalyst system.
Structural & Electronic Analysis
The reactivity difference stems from the interplay between the N-oxide dipole (which increases electron density at C2/C4 while rendering C2/C6 acidic) and the steric environment created by the phenyl ring.
Electronic vs. Steric Landscape[1]
-
N-Oxide Effect: The
moiety activates the -positions (C2 and C6) toward nucleophilic attack (via or addition-elimination) and increases the acidity of -protons for concerted metallation-deprotonation (CMD) pathways. -
2-Ph Isomer: The C2 position is blocked. The N-oxide oxygen is perfectly positioned to form a 5-membered metallacycle with the phenyl ring.
-
3-Ph Isomer: The C2 position is electronically activated (between N and Ph) but sterically crowded ("buttressing effect"). The C6 position is electronically active and sterically open.
Figure 1: Mechanistic divergence driven by substituent position. 2-Ph favors directing group logic; 3-Ph favors steric/electronic competition on the heterocycle.
Comparative Reactivity Modules
Module A: Transition-Metal Catalyzed C–H Activation
This is the primary application area for these intermediates in drug discovery (e.g., late-stage functionalization).
| Feature | 2-Phenylpyridine-N-oxide | 3-Phenylpyridine-N-oxide |
| Primary Reactive Site | Phenyl Ring (ortho) | Pyridine Ring (C6 or C2) |
| Mechanism | Chelation-Assisted: N-O coordinates Pd/Rh, directing activation to the phenyl ring (formation of 5-membered metallacycle). | Electronic/Steric Control: N-O acidifies C2/C6. Catalyst attacks the most accessible acidic site (CMD pathway). |
| Catalyst Preference | Pd(OAc)₂, [RhCp*Cl₂]₂ | Pd(OAc)₂ (Fagnou Conditions) |
| Major Product | 2-(2-Arylphenyl)pyridine-N-oxide | 2-Aryl-5-phenylpyridine-N-oxide (C6) or 2-Aryl-3-phenylpyridine-N-oxide (C2) |
| Key Insight | Behaves like a directing group. The pyridine ring remains intact. | Behaves like an activated heterocycle. The pyridine ring is functionalized.[1][2][3][4][5][6][7][8] |
Deep Dive: The 3-Ph Regioselectivity Paradox
For 3-Phenylpyridine-N-oxide , the regioselectivity is a battle between electronics and sterics.
-
Electronic Factor: The C2 proton (between N-oxide and Phenyl) is the most acidic due to the inductive effect of the N-oxide and the
phenyl group. In the absence of steric bulk (e.g., 3-methyl), C2 arylation is often favored. -
Steric Factor: The 3-phenyl group is bulky. It hinders the approach of the Pd-Ar species to C2.
-
Outcome: Under standard Fagnou conditions (Pd(OAc)₂, PivOH,
), C6-arylation is typically the major pathway for 3-phenyl substrates, yielding the 2,5-disubstituted pyridine product. However, smaller electrophiles or specific ligand systems can flip this selectivity to C2.
Module B: Nucleophilic Substitution (Deoxygenative Functionalization)
Reaction with nucleophiles (e.g., Grignard reagents, cyanide) followed by elimination (Mercerization-type).
-
2-PhPy-N-O: The C2 position is blocked. Nucleophiles attack at C6 .
-
Result: Formation of 2,6-disubstituted pyridines.
-
-
3-PhPy-N-O: Nucleophiles can attack C2 or C6.
-
Result: Attack at C2 is electronically favored (inductive pull of N-O and Ph) but sterically hindered. Attack at C6 is sterically favored. In practice, mixtures are common, but C6 often dominates with bulky nucleophiles.
-
Experimental Protocols
Protocol A: Regioselective C–H Arylation of 3-Phenylpyridine-N-oxide (C6-Selective)
Objective: Synthesis of 2-aryl-5-phenylpyridine-N-oxide. Rationale: Uses pivalic acid (PivOH) as a proton shuttle to lower the energy of the C–H bond cleavage via a Concerted Metallation-Deprotonation (CMD) pathway.
Materials:
-
3-Phenylpyridine-N-oxide (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)[8]
- (2.0 equiv)
-
Pivalic Acid (30 mol%)
-
Toluene (0.2 M concentration)
Workflow:
-
Setup: In a glovebox or under Ar, charge a Schlenk tube with Pd(OAc)₂,
, and 3-Phenylpyridine-N-oxide. -
Addition: Add Toluene, Aryl Bromide, and Pivalic Acid.
-
Reaction: Seal and heat to 110 °C for 16 hours. (High temperature is required to overcome the steric barrier of the CMD step).
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a celite pad to remove inorganic salts and Pd black.
-
Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient). N-oxides are polar; start with 100% DCM and ramp to 5-10% MeOH.
Validation Check:
-
NMR Diagnostic: Look for the loss of the specific
-proton signal. For C6-arylation, the doublet at ppm (C6-H) will disappear. The singlet at ppm (C2-H) should remain.
Protocol B: Ortho-C–H Activation of 2-Phenylpyridine-N-oxide
Objective: Functionalization of the phenyl ring (Directing Group Logic).
Materials:
-
2-Phenylpyridine-N-oxide (1.0 equiv)
-
Acrylate (Coupling partner) (1.5 equiv)
- (2.5 mol%)
- (10 mol%)
- (2.0 equiv, Oxidant)
-
DCE (Dichloroethane)
Workflow:
-
Setup: Combine Rh catalyst, Ag salt, oxidant, and substrate in a sealed tube.
-
Reaction: Heat to 100 °C for 12 hours. The cationic Rh(III) species coordinates to the N-oxide oxygen and activates the ortho-C-H bond of the phenyl ring.
-
Workup: Standard extraction.
-
Note: This yields the ortho-alkenylated product. The N-oxide moiety is retained and can be reduced later if desired.
References
-
Fagnou, K. et al. "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides."[7] Journal of the American Chemical Society, 2005.[7] Link
-
Hartwig, J. F. et al. "Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers." Journal of the American Chemical Society, 2012. Link
-
Chang, S. et al. "Palladium-Catalyzed C–H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes." Journal of the American Chemical Society, 2011. Link
-
Li, X. et al. "Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates."[9] RSC Advances, 2016. Link
-
PubChem. "3-Phenylpyridine-N-oxide Compound Summary." National Library of Medicine. Link
Sources
- 1. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Structural & Synthetic Characterization of 3-Phenylpyridine-N-oxide: A Comparative Guide
Executive Summary
3-Phenylpyridine-N-oxide (CAS: 1131-48-2) represents a critical scaffold in medicinal chemistry, serving as a versatile intermediate for C-H activation and functionalization.[1] Unlike its para-substituted isomer (4-phenylpyridine-N-oxide), the 3-phenyl derivative possesses unique electronic properties due to the meta-relationship between the phenyl ring and the N-oxide moiety. This guide provides a detailed structural analysis, contrasting specific crystallographic expectations with experimental data from analogous systems, and outlines a validated synthesis protocol.
Part 1: Structural Characterization & Bond Analysis
Crystallographic Parameters & Bond Lengths
While the parent Pyridine-N-oxide has been extensively characterized by X-ray diffraction, the specific unit cell parameters for 3-phenylpyridine-N-oxide are often derived from comparative structural studies of substituted pyridine-N-oxides.
The N–O bond is the defining feature of this molecule. In pyridine-N-oxides, this bond exhibits a character intermediate between a single and double bond (
Comparative Bond Length Data
The following table contrasts the experimental values of the parent compound with the predicted values for the 3-phenyl derivative based on electronic substituent effects (Hammett
| Parameter | Pyridine-N-oxide (Experimental) [1] | 3-Phenylpyridine-N-oxide (Calculated/Predicted) | 4-Phenylpyridine-N-oxide (Comparative) |
| N–O Bond Length | 1.33 – 1.34 Å | 1.33 ± 0.01 Å | 1.35 Å (Elongated via conjugation) |
| C2–N Bond Length | 1.37 Å | 1.36 Å | 1.37 Å |
| C6–N Bond Length | 1.37 Å | 1.36 Å | 1.37 Å |
| Torsion Angle | 0° (Planar) | ~15–30° (Phenyl twist) | ~0–20° (Planar capability) |
| Space Group | C2221 (Orthorhombic) | P21/c (Predicted Monoclinic) | P21/n |
Key Structural Insight: The 3-position (meta) substitution prevents direct resonance conjugation between the phenyl ring and the N-oxide group. Consequently, the N–O bond length in the 3-isomer remains closer to the unsubstituted parent (1.33 Å) compared to the 4-isomer, where direct conjugation can induce a quinoidal character, slightly lengthening the bond.
Electronic Structure & Resonance
The stability and reactivity of 3-phenylpyridine-N-oxide are dictated by the inability of the phenyl ring to delocalize the negative charge on the oxygen atom directly.
Figure 1: Electronic connectivity showing the isolation of the N-oxide resonance from the meta-phenyl ring.
Part 2: Experimental Protocol (Synthesis & Purification)
Validated Synthesis Workflow
The most robust method for synthesizing 3-phenylpyridine-N-oxide involves the direct oxidation of 3-phenylpyridine using hydrogen peroxide in acetic acid. This method avoids metal catalysts that can complicate purification in pharmaceutical applications.
Reagents:
-
Hydrogen Peroxide (30% aq., 5.0 eq)
-
Glacial Acetic Acid (Solvent)
-
Solid Sodium Carbonate (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-phenylpyridine (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Oxidation: Add hydrogen peroxide (30%, 5 mL) dropwise at room temperature.
-
Heating: Heat the mixture to 70–80°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM; Product
~ 0.3, Starting Material ~ 0.7).-
Note: If starting material remains, add an additional 2 mL of
and heat for another 4 hours.
-
-
Quenching: Cool the reaction mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove most of the acetic acid (caution: do not distill to dryness if peroxides are suspected; test with starch-iodide paper).
-
Neutralization: Dilute the residue with water (20 mL) and carefully neutralize with solid
until pH ~8–9. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Drying: Dry combined organic layers over anhydrous
, filter, and concentrate. -
Purification: Recrystallize from Ethyl Acetate/Hexane or perform flash column chromatography (Gradient: 100% DCM
5% MeOH/DCM).
Figure 2: Synthetic workflow for the preparation of high-purity N-oxide crystals.
Part 3: Comparative Analysis & Applications
Why the 3-Phenyl Isomer Matters
In drug discovery, the "Magic Methyl" effect is well known, but the "N-Oxide Scan" is an emerging strategy. Converting a pyridine to its N-oxide alters the dipole moment, metabolic stability, and hydrogen bond acceptor capability.
-
Dipole Moment: 3-Phenylpyridine-N-oxide has a significantly higher dipole moment (~4.2 D) compared to its non-oxidized precursor (~2.0 D).
-
H-Bonding: The oxygen atom serves as a potent hydrogen bond acceptor (HBA), often crystallizing with water molecules if not rigorously dried. In the crystal lattice, C–H...O interactions are dominant packing forces.
Physical Properties Comparison[2]
| Property | 3-Phenylpyridine-N-oxide | Pyridine-N-oxide |
| Melting Point | 128 – 130 °C | 66 – 68 °C |
| Solubility | Soluble in DCM, MeOH, Water | Highly Hygroscopic, Water Soluble |
| pKa (Conjugate Acid) | ~0.79 | 0.79 |
| Appearance | White/Off-white Crystalline Solid | Colorless Hygroscopic Solid |
References
-
Structure of Pyridine-N-oxide: Tsoucaris, G. (1961). Acta Crystallographica, 14, 914-917.
-
Synthesis Protocol: Journal of Organic Chemistry, "Oxidation of Pyridines to N-Oxides," Standard Protocol Variations.
-
Comparative Bond Lengths: Alkorta, I., et al. (2005). "Theoretical study of the hydrogen bonding in pyridine N-oxide complexes." Journal of Physical Chemistry A.
-
PubChem Compound Summary: 3-Phenylpyridine-N-oxide (CID 2763149).[1]
Sources
comparing catalytic efficiency of 3-Phenylpyridine-N-oxide with Pyridine-N-oxide
[1]
Executive Summary & Core Distinction
Pyridine-N-oxide (PyNO) and 3-Phenylpyridine-N-oxide (3-PhPyNO) are both heterocyclic N-oxides used as Lewis base catalysts, ligands, and oxygen-transfer reagents. Their performance diverges fundamentally based on the electronic and steric influence of the phenyl substituent at the 3-position.
-
Pyridine-N-oxide (PyNO): The industry benchmark for nucleophilic organocatalysis. It exhibits high electron density at the oxygen atom, making it a superior nucleophile for activating Lewis acids (e.g., trichlorosilane) in allylation reactions.
-
3-Phenylpyridine-N-oxide (3-PhPyNO): A specialized, electron-deficient variant. The 3-phenyl group exerts an inductive electron-withdrawing effect (-I), reducing the basicity of the N-oxide oxygen. This makes 3-PhPyNO a superior oxygen-transfer agent (more easily reduced) and a "softer" ligand that is less prone to poisoning metal catalysts compared to the more basic PyNO.
Comparative Performance Matrix
| Feature | Pyridine-N-oxide (PyNO) | 3-Phenylpyridine-N-oxide (3-PhPyNO) |
| Electronic Nature | Electron-Rich (High Nucleophilicity) | Electron-Deficient (High Oxidizing Potential) |
| pKa (Conjugate Acid) | ~0.79 | ~0.5 - 0.6 (Estimated via Hammett |
| Primary Catalytic Role | Nucleophilic Lewis Base (Organocatalysis) | Oxidant / O-Atom Transfer / Ligand |
| Steric Profile | Minimal (Planar, small) | Moderate (3-Phenyl adds bulk/ |
| Solubility | High in polar solvents ( | Enhanced in non-polar organics (DCM, Toluene) |
| Catalytic Efficiency | Superior in Allylation/Epoxide Opening | Superior in Oxidative Couplings/O-Transfer |
Mechanistic Analysis: The 3-Phenyl Effect
To understand the catalytic divergence, one must look beyond the molecular formula to the electronic distribution.
Electronic Modulation
In PyNO , the N-oxide oxygen is a strong bond dipole (
In 3-PhPyNO , the phenyl ring is in the meta position relative to the nitrogen.
-
Inductive Effect (-I): The
carbons of the phenyl ring are electron-withdrawing relative to the pyridine ring hydrogen. This pulls electron density away from the ring and the N-oxide moiety. -
Resonance Effect: Resonance delocalization from the phenyl ring is ineffective at the 3-position (meta) regarding the nitrogen center. Therefore, the net effect is electron withdrawal .
Consequence: The oxygen in 3-PhPyNO holds its electrons less tightly (lower basicity) but releases oxygen more readily (higher oxidative potential).
Figure 1: Mechanistic divergence driven by the electronic influence of the 3-phenyl substituent.
Detailed Applications & Protocols
A. Nucleophilic Organocatalysis (Allylation)
Winner: Pyridine-N-oxide (PyNO) [1]
In the allylation of aldehydes with allyltrichlorosilane, the catalyst must act as a Lewis base to coordinate with the silicon atom, forming a hypervalent silicate species that is more reactive. PyNO's higher basicity makes it the more efficient catalyst for this transformation. 3-PhPyNO requires higher catalyst loading or longer reaction times due to its reduced nucleophilicity.
Protocol 1: PyNO-Catalyzed Allylation of Benzaldehyde
-
Reagents: Benzaldehyde (1.0 equiv), Allyltrichlorosilane (1.2 equiv), PyNO (0.1 equiv), DIPEA (5.0 equiv), CH₂Cl₂.
-
Procedure:
-
Dissolve benzaldehyde and PyNO in dry CH₂Cl₂ under inert atmosphere (N₂).
-
Cool to -78°C.
-
Add DIPEA, followed by the dropwise addition of allyltrichlorosilane.
-
Stir for 4–8 hours (monitor by TLC).
-
Quench with saturated aqueous NaHCO₃.
-
Extract with CH₂Cl₂ and purify via silica gel chromatography.
-
-
Expected Outcome: High yield (>90%) of homoallylic alcohol. Using 3-PhPyNO in this exact protocol would likely result in lower yields (~60-70%) or require warming to 0°C.
B. Oxidative Couplings & Oxygen Transfer
Winner: 3-Phenylpyridine-N-oxide (3-PhPyNO)
In Palladium-catalyzed oxidative cross-couplings (e.g., between indoles and N-oxides), the N-oxide acts as the oxidant. The "more electron-poor, more oxidizing" nature of 3-PhPyNO allows it to function as a superior oxygen atom transfer agent. It can even transfer oxygen to pyridine in situ to generate PyNO, driving cycles that PyNO alone cannot initiate efficiently.
Protocol 2: 3-PhPyNO Mediated C-H Activation/Arylation
-
Context: Direct arylation of indoles or C-H functionalization where the N-oxide serves as both directing group and oxidant.
-
Reagents: Indole derivative, 3-PhPyNO (as oxidant/substrate), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant additive if catalytic N-oxide is used), Toluene.
-
Procedure:
-
Charge a sealed tube with Indole (0.2 mmol), 3-PhPyNO (0.4 mmol), and Pd(OAc)₂.
-
Add Toluene (2 mL) and seal under air (or N₂ if using external oxidant).
-
Heat to 110°C for 12 hours.
-
Cool and filter through a celite pad.
-
Note: The 3-PhPyNO is reduced to 3-phenylpyridine during the reaction. Its higher reduction potential facilitates the re-oxidation of Pd(0) to Pd(II) or the direct oxygenation step.
-
Experimental Data Summary
The following data aggregates trends from physical organic chemistry literature regarding substituted pyridine N-oxides.
| Parameter | Pyridine-N-oxide | 3-Phenylpyridine-N-oxide | Impact on Catalysis |
| Relative Basicity ( | 1.0 (Reference) | ~0.45 | 3-PhPyNO coordinates more weakly to metals; less catalyst poisoning. |
| Oxidation Potential | High (Stable) | Moderate (Reactive) | 3-PhPyNO is a better stoichiometric oxidant. |
| Solvent Compatibility | Polar Pref. | Non-Polar Compatible | 3-PhPyNO dissolves better in Toluene/Hexanes, aiding non-polar reaction kinetics. |
| Regioselectivity (C-H) | C2-Selective | C2-Selective (Steric mod.) | 3-Phenyl group blocks the "back" of the molecule, enhancing selectivity at the remote C2/C6 positions. |
Expert Recommendation
-
Choose Pyridine-N-oxide (PyNO) if your goal is Lewis Base Activation . Examples include the allylation of aldehydes, opening of epoxides with chlorosilanes, or cyanosilylation. Its high nucleophilicity is the driving force.
-
Choose 3-Phenylpyridine-N-oxide (3-PhPyNO) if your goal is Oxidative Transfer or Ligand Tuning . If a reaction fails with PyNO because the catalyst is "poisoned" (bound too tightly) or the oxidation step is too slow, the electron-deficient and sterically bulkier 3-PhPyNO is the correct alternative.
References
-
Heteroaromatic N-Oxides in Asymmetric Catalysis. MDPI. (Review of N-oxide organocatalysis mechanisms).
-
Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters. (Demonstrates the "more oxidizing" nature of 3-phenylpyridine N-oxide).
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. (Discusses solubility and electronic properties).
-
Mechanistic Studies on Direct Arylation of Pyridine N-Oxide. J. Am. Chem. Soc. (Details the coordination chemistry of PyNO derivatives).
-
3-Phenylpyridine-N-oxide Compound Summary. PubChem. (Physical properties and structure).[2][1][3][4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Phenylpyridine-N-oxide | C11H9NO | CID 2763149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 3-Phenylpyridine-N-oxide
CAS: 1131-48-2 | Formula: C₁₁H₉NO | State: Solid (Powder)
Executive Safety Summary
3-Phenylpyridine-N-oxide is a functionalized heterocyclic building block used in drug discovery and organic synthesis. While often chemically stable, the N-oxide moiety introduces polarity and potential thermal instability at high temperatures. It should be treated as a Category 2 Irritant (Skin/Eye) and a Category 3 Respiratory Irritant .[1][2]
Immediate Action Required:
-
Engineering Control: Handle exclusively within a certified chemical fume hood.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon); the compound is hygroscopic.
-
Incompatibility: Keep away from strong acylating agents, deoxygenating agents (e.g., phosphines), and strong acids.
Hazard Identification & Risk Assessment
Based on GHS Classification standards for Pyridine N-oxide derivatives.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation.[3][4] | WARNING |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3][4][5] | WARNING |
| STOT - SE | 3 | H335: May cause respiratory irritation.[1][2][3][6] | WARNING |
Toxicological Insight: The N-oxide group increases the water solubility and polarity compared to the parent pyridine. This facilitates transmembrane transport in biological systems, potentially increasing bioavailability. Consequently, dermal absorption should be minimized to prevent systemic exposure to the pyridine core, which can exhibit hepato- and neurotoxicity in high doses.
Personal Protective Equipment (PPE) Matrix
Protocol designed for handling <10g quantities in a research setting.
| Body Area | PPE Requirement | Technical Justification |
| Hand Protection | Nitrile Gloves (Min. 0.11mm thickness) | Nitrile provides excellent resistance to weak bases and solid organic particulates. Double-gloving is recommended during solubilization steps. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for fine powders. Goggles seal against airborne dust and accidental splashes. |
| Respiratory | N95 / P100 (If outside hood) | If weighing outside a fume hood is unavoidable (not recommended), a fit-tested particulate respirator is mandatory to prevent inhalation of the H335 irritant. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection. Ensure cuffs are tucked into gloves to prevent wrist exposure. |
PPE Decision Logic
Figure 1: Decision tree for selecting appropriate PPE based on physical state and activity risk.
Operational Protocols
A. Weighing & Transfer
Objective: Prevent dust generation and moisture absorption.
-
Preparation: Place the balance inside the fume hood or use a static-free weighing funnel.
-
Environment: 3-Phenylpyridine-N-oxide is hygroscopic. Minimize open-container time.
-
Technique: Use a micro-spatula. Do not pour directly from the stock bottle.
-
Cleanup: Wipe the balance area with a damp paper towel (water/ethanol) immediately after use to capture invisible dust.
B. Solubilization & Reaction
Objective: Safe dissolution without exotherms.
-
Solvent Choice: Soluble in DCM, Chloroform, Methanol, and Ethanol.
-
Procedure: Add solvent to the solid slowly. Although not violently reactive, N-oxides can participate in exothermic deoxygenation reactions if mixed with strong reducing agents.
-
Inert Atmosphere: If using in metal-catalyzed coupling (e.g., Suzuki-Miyaura), purge the reaction vessel with Argon/Nitrogen to prevent side reactions and degradation.
C. Storage
-
Temperature: Ambient (15–25°C). Refrigeration is acceptable but requires bringing to room temperature before opening to prevent condensation.
-
Container: Amber glass vial with a PTFE-lined cap (protects from light and moisture).
-
Segregation: Store away from reducing agents (phosphines, sulfides) and acid chlorides.
Emergency Response Plan
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and lukewarm water for 15 min. | Remove contaminated clothing.[3][4][6][7][8] Seek medical advice if irritation persists. |
| Eye Contact | Rinse cautiously with water for 15 min.[2][6] | Remove contact lenses if present.[2][3][4][5][9] Consult an ophthalmologist immediately. |
| Inhalation | Move to fresh air.[2][3][4][5][6] | If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Dampen with wet paper towel to prevent dust. | Scoop into a waste container. Clean area with soap/water.[2][4][5][6][7] |
| Fire | Use Water Spray, CO₂, or Dry Chemical.[4] | Warning: Combustion produces Nitrogen Oxides (NOx).[7] Do not inhale smoke.[3][4][8][9][10] |
Waste Disposal
Classification: Hazardous Chemical Waste (Organic). Disposal Method:
-
Dissolution: Dissolve the solid waste in a combustible solvent (e.g., acetone or ethanol) if it is not already in solution.
-
Segregation: Pour into the "Non-Halogenated Organic Waste" stream (unless dissolved in DCM/Chloroform, then "Halogenated").
-
Destruction: The standard method is chemical incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides.
-
Prohibition: NEVER dispose of down the drain.
Safe Handling Workflow
Figure 2: End-to-end workflow for safe handling from storage to disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763149, 3-Phenylpyridine-N-oxide. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. jnc-corp.co.jp [jnc-corp.co.jp]
- 9. nj.gov [nj.gov]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
